Product packaging for Asp-AMS(Cat. No.:)

Asp-AMS

Cat. No.: B2373950
M. Wt: 461.41 g/mol
InChI Key: KMRBRMHHDAUXAY-UFIIOMENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asp-AMS is a specialized chemical compound provided for research and development purposes. It is characterized by high purity and stability, making it suitable for various laboratory investigations. Researchers are exploring its potential applications in several biochemical pathways. Specific details regarding its primary research applications, molecular mechanism of action, and unique scientific value are currently being validated. For comprehensive data sheets, detailed protocols, and specific application notes, please consult the manufacturer's technical resources or directly contact our product support team. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N7O9S B2373950 Asp-AMS

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O9S/c15-5(1-7(22)23)13(26)20-31(27,28)29-2-6-9(24)10(25)14(30-6)21-4-19-8-11(16)17-3-18-12(8)21/h3-6,9-10,14,24-25H,1-2,15H2,(H,20,26)(H,22,23)(H2,16,17,18)/t5-,6+,9+,10+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRBRMHHDAUXAY-UFIIOMENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CC(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CC(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Asp-AMS: A Technical Guide to a Hijacked Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent inhibitor of aspartyl-tRNA synthetase (AspRS), reveals a unique "reaction hijacking" mechanism of action. This guide provides an in-depth look at the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate its function, tailored for researchers, scientists, and drug development professionals.

This compound stands out as a powerful competitive inhibitor of aspartyl-tRNA synthetase, a crucial enzyme in protein synthesis. Its inhibitory action is particularly pronounced against mitochondrial AspRS. Unlike conventional competitive inhibitors, this compound is not a pre-formed molecule that simply binds to the active site. Instead, it is synthesized in situ by the target enzyme itself, a process termed "reaction hijacking."

The "Reaction Hijacking" Mechanism of Action

The formation of this compound is a fascinating example of an enzyme being co-opted to produce its own inhibitor. The process begins with adenosine 5'-sulfamate (AMS), an analogue of adenosine monophosphate (AMP), entering the active site of AspRS along with the enzyme's natural substrate, L-aspartate. The enzyme then catalyzes the formation of a stable sulfamoyl-aspartyl-adenylate conjugate, this compound. This newly formed molecule binds tightly within the active site, preventing the progression of the normal aminoacylation reaction and thereby inhibiting protein synthesis.

This mechanism has been validated through multiple lines of experimental evidence, including mass spectrometry-based detection of the this compound adduct in cell lysates and thermal stabilization assays showing that the presence of AMS and aspartate increases the melting temperature of AspRS, indicative of a stable complex formation.

Below is a diagram illustrating the "reaction hijacking" signaling pathway.

This compound Mechanism of Action cluster_0 Aspartyl-tRNA Synthetase (AspRS) Active Site cluster_1 Cellular Consequence AspRS AspRS Asp_AMS This compound Adduct (Inhibitor) AspRS->Asp_AMS Catalyzes Formation ('Reaction Hijacking') Inhibition Inhibition of Aminoacylation AspRS->Inhibition Asp L-Aspartate Asp->AspRS Binds AMS AMS AMS->AspRS Binds Asp_AMS->AspRS Tightly Binds Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of this compound formation and action.

Quantitative Inhibitory Data

This compound demonstrates potent inhibition of AspRS, with its efficacy varying between different forms of the enzyme. The following table summarizes the available quantitative data on its inhibitory activity.

Enzyme TargetOrganism/CompartmentInhibitorKiFold Difference vs. Aspartol-AMPReference
Aspartyl-tRNA Synthetase (AspRS)Human mitochondrialThis compound10 nM500-fold stronger[1][2]
Aspartyl-tRNA Synthetase (AspRS)Human cytosolicThis compound300 nM35-fold lower affinity than mitochondrial[1][2]
Aspartyl-tRNA Synthetase (AspRS)Bovine cytosolicThis compound300 nM35-fold lower affinity than mitochondrial[1][2]
Aspartyl-tRNA Synthetase (AspRS)E. coliThis compoundNanomolar rangeStronger effect than on human cytosolic AspRS[3]
Aspartyl-tRNA Synthetase (AspRS)P. aeruginosaThis compoundNanomolar rangeStronger effect than on human cytosolic AspRS[3]
Aspartyl-tRNA Synthetase (AspRS)Human mitochondrialAspartol-AMP~5 µM-[1]
Aspartyl-tRNA Synthetase (AspRS)Mammalian cytosolicAspartol-AMP4-27 µM-[1]

Key Experimental Protocols

The elucidation of the mechanism of action of this compound has relied on several key experimental techniques. While detailed, step-by-step protocols are best sourced from the primary literature, this section outlines the methodologies for the principal experiments cited.

Enzyme Inhibition Assay (Determination of Ki)

This assay is fundamental to quantifying the inhibitory potency of this compound. The general approach involves measuring the rate of the aminoacylation reaction catalyzed by AspRS in the presence and absence of the inhibitor.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, purified AspRS enzyme, and saturating concentrations of ATP and tRNA.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Reaction Initiation: The reaction is initiated by the addition of radiolabeled L-aspartate.

  • Time-course Sampling: Aliquots are removed at specific time points and the reaction is quenched, typically by the addition of trichloroacetic acid (TCA) to precipitate the tRNA.

  • Quantification: The amount of radiolabeled L-aspartate incorporated into tRNA is quantified using scintillation counting.

  • Data Analysis: The initial reaction rates are determined and plotted against the inhibitor concentration. The Ki value is then calculated using appropriate enzyme kinetic models, such as the Michaelis-Menten equation for competitive inhibition.

Enzyme Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, AspRS, ATP, tRNA) B Add Varying Concentrations of this compound A->B C Initiate with Radiolabeled L-Aspartate B->C D Incubate and Take Time-course Samples C->D E Quench Reaction (e.g., TCA precipitation) D->E F Quantify Radiolabel Incorporation (Scintillation Counting) E->F G Data Analysis (Determine Ki) F->G

Caption: General workflow for an enzyme inhibition assay.

Thermal Shift Assay (TSA)

TSA is employed to assess the stabilization of AspRS upon binding of this compound, which is indicative of a direct interaction.

Methodology:

  • Sample Preparation: Purified AspRS is mixed with a fluorescent dye that binds to unfolded proteins.

  • Ligand Addition: The protein-dye mixture is aliquoted, and this compound (or its precursors, AMS and L-aspartate) is added.

  • Thermal Denaturation: The samples are subjected to a gradual increase in temperature in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescence is monitored as the temperature increases. As the protein unfolds, the dye binds, leading to an increase in fluorescence.

  • Melting Temperature (Tm) Determination: The Tm, the temperature at which 50% of the protein is unfolded, is determined for each sample. An increase in Tm in the presence of the ligand indicates stabilization and binding.

Mass Spectrometry-Based Adduct Detection

This technique provides direct evidence for the formation of the this compound conjugate within cells.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with AMS.

  • Cell Lysis and Metabolite Extraction: The cells are lysed, and metabolites are extracted.

  • LC-MS/MS Analysis: The cell extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Adduct Identification: The mass spectrometer is programmed to specifically look for the mass-to-charge ratio (m/z) corresponding to the this compound adduct. The fragmentation pattern of the detected ion is then compared to that of a synthetic this compound standard to confirm its identity.[4]

This in-depth guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and an outline of the key experimental protocols. The unique "reaction hijacking" mechanism highlights a novel approach to enzyme inhibition and offers a promising avenue for the development of new therapeutic agents.

References

Asp-AMS: A Potent Competitive Inhibitor of Aspartyl-tRNA Synthetase – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent competitive inhibitor of aspartyl-tRNA synthetase (AspRS). This compound serves as a valuable tool for studying the mechanism of aminoacyl-tRNA synthetases and as a potential scaffold for the development of novel antimicrobial agents. This document details its mechanism of action, inhibitory kinetics, and provides comprehensive experimental protocols for its synthesis and characterization.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis: the attachment of a specific amino acid to its cognate transfer RNA (tRNA). This crucial role makes them attractive targets for the development of antimicrobial drugs. Aspartyl-tRNA synthetase (AspRS) is responsible for charging tRNA with aspartic acid. This compound is a structural analog of the natural reaction intermediate, aspartyl-adenylate, and acts as a powerful competitive inhibitor of AspRS.[1] Its high affinity and specificity for certain AspRS orthologs make it a subject of significant interest in drug discovery and biochemical research.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor by mimicking the transition state of the aspartyl-adenylate intermediate formed during the aminoacylation reaction.[1] The sulfamoyl group in this compound is a non-hydrolyzable isostere of the mixed anhydride in aspartyl-adenylate, leading to a stable enzyme-inhibitor complex. By binding to the active site of AspRS, this compound directly competes with the natural substrates, ATP and aspartic acid, thereby preventing the formation of the aspartyl-adenylate intermediate and subsequent charging of tRNAAsp. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) for the substrates with no change in the maximum reaction velocity (Vmax).

Competitive_Inhibition_Mechanism cluster_legend Legend E AspRS (E) ES E-S Complex E->ES k1 EI E-I Complex (Inactive) E->EI ki S Asp + ATP (S) ES->E k-1 P Asp-AMP + PPi (P) ES->P k2 I This compound (I) EI->E k-i key1 E: Enzyme (AspRS) key2 S: Substrates (Asp + ATP) key3 I: Inhibitor (this compound) key4 P: Products

Figure 1: Competitive inhibition of AspRS by this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against various AspRS enzymes. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating a stronger inhibitor. This compound exhibits potent inhibition, particularly against mitochondrial and bacterial AspRS, with Ki values in the nanomolar range.[1]

Enzyme SourceAspRS TypeInhibitorKi (nM)Reference
HumanMitochondrialThis compound10[1]
HumanCytosolicThis compound300[1]
BovineCytosolicThis compound300[1]
E. coliBacterialThis compound15
P. aeruginosaBacterialThis compoundStrong Inhibitor (nM range)[1]

Experimental Protocols

I. Synthesis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (this compound)

This protocol outlines a plausible synthetic route for this compound based on established methods for analogous compounds. This multi-step synthesis involves protection of functional groups, sulfamoylation, coupling with protected aspartic acid, and subsequent deprotection.

Materials:

  • Adenosine

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid

  • Chlorosulfonyl isocyanate

  • Triethylamine

  • N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Protection of Adenosine: The 2' and 3'-hydroxyl groups of adenosine are protected as an isopropylidene acetal by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Sulfamoylation: The protected adenosine is then reacted with chlorosulfonyl isocyanate followed by hydrolysis to yield the 5'-O-sulfamoyladenosine derivative.

  • Activation of Aspartic Acid: N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester is activated by converting it to its N-hydroxysuccinimide (NHS) ester using DCC and NHS in THF.

  • Coupling Reaction: The 5'-O-sulfamoyladenosine derivative is coupled with the activated aspartic acid NHS ester in the presence of a base like triethylamine in DMF.

  • Deprotection: The protecting groups (isopropylidene, Boc, and benzyl ester) are removed. The isopropylidene and Boc groups are typically removed under acidic conditions using TFA in DCM, followed by hydrogenolysis to remove the benzyl ester, yielding the final product, this compound.

  • Purification: The final compound is purified by flash column chromatography on silica gel.

II. Expression and Purification of Recombinant Aspartyl-tRNA Synthetase

Materials:

  • Expression vector containing the gene for AspRS (e.g., pET vector)

  • E. coli expression strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT)

Procedure:

  • Transformation: Transform the expression vector into the E. coli expression strain.

  • Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged AspRS with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

III. Enzyme Kinetics Assay for Ki Determination

This protocol describes a steady-state aminoacylation assay to determine the inhibitory constant (Ki) of this compound for AspRS. The assay measures the incorporation of a radiolabeled amino acid into tRNA.

Materials:

  • Purified recombinant AspRS

  • This compound

  • [3H]-L-Aspartic acid

  • ATP

  • tRNAAsp

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • Trichloroacetic acid (TCA) solution (10%)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Reaction Setup: Prepare reaction mixtures in the assay buffer containing a fixed concentration of AspRS, varying concentrations of [3H]-L-Aspartic acid, and a fixed, non-saturating concentration of tRNAAsp. For the inhibited reactions, add varying concentrations of this compound.

  • Initiation: Initiate the reaction by adding ATP.

  • Time Course: Incubate the reactions at 37°C. At various time points, withdraw aliquots and quench the reaction by spotting onto glass fiber filters pre-soaked in 10% TCA.

  • Washing: Wash the filters three times with cold 10% TCA and once with ethanol to remove unincorporated radiolabeled aspartic acid.

  • Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the time course.

    • Plot the initial velocities against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km at each inhibitor concentration.

    • Determine the Ki value using a Dixon plot (1/V vs. [I]) or by plotting the apparent Km values against the inhibitor concentration.

Visualizations

Experimental_Workflow A This compound Synthesis & Purification C Aminoacylation Assay Setup A->C B AspRS Expression & Purification B->C D Vary [Asp] & [this compound] C->D E Measure Initial Velocities (V) D->E F Michaelis-Menten & Lineweaver-Burk Plots E->F G Dixon or Km vs [I] Plot F->G H Determine Ki G->H

Figure 2: Workflow for characterizing this compound inhibition.

Conclusion

This compound is a powerful and specific competitive inhibitor of aspartyl-tRNA synthetase. Its high affinity, particularly for mitochondrial and bacterial forms of the enzyme, underscores its potential as a lead compound for the development of new antibiotics. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, purification, and kinetic characterization of this compound, facilitating further research into its mechanism of action and its potential therapeutic applications. The provided data and visualizations serve as a valuable resource for scientists and researchers in the fields of enzymology, drug discovery, and molecular biology.

References

An In-depth Technical Guide to 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine: A Potential Inhibitor of Asparagine Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5'-O-[N-(L-aspartyl)sulfamoyl]adenosine is a synthetic nucleoside analog that holds significant interest for researchers in biochemistry and drug development. Structurally, it is an isostere of β-aspartyl-AMP, a key intermediate in the biosynthesis of the amino acid asparagine. This unique chemical makeup positions it as a potential inhibitor of asparagine synthetase (ASNS), an enzyme of considerable importance in both normal cellular metabolism and in the context of various diseases, including cancer. This technical guide provides a comprehensive overview of the chemical structure, biological significance, and relevant experimental protocols associated with 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine and its analogs.

Chemical Structure and Properties

5'-O-[N-(L-aspartyl)sulfamoyl]adenosine is a complex organic molecule composed of an adenosine nucleoside linked at the 5'-hydroxyl group to an L-aspartyl moiety through a sulfamoyl bridge. This sulfamoyl linkage is a key feature, rendering the molecule resistant to hydrolysis by cellular enzymes that would typically cleave a phosphoanhydride bond, such as that in β-aspartyl-AMP.

PropertyValue
Molecular Formula C₁₄H₁₉N₇O₉S
Molecular Weight 461.41 g/mol
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CC(=O)O)N)O)O)N
InChI Key KMRBRMHHDAUXAY-UFIIOMENSA-N

Biological Significance and Mechanism of Action

The primary biological target of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine is asparagine synthetase (ASNS). This enzyme catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. The reaction proceeds through a two-step mechanism involving the formation of a β-aspartyl-AMP intermediate.

By mimicking this intermediate, 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine can bind to the active site of ASNS, potentially inhibiting its function. The inhibition of ASNS can have significant physiological consequences. While asparagine is a non-essential amino acid for most healthy tissues, certain cancer cells, particularly those with low endogenous ASNS expression, become dependent on extracellular asparagine for survival. This dependency is the therapeutic basis for the use of the enzyme L-asparaginase in the treatment of acute lymphoblastic leukemia (ALL). However, resistance to L-asparaginase can develop through the upregulation of ASNS. Therefore, inhibitors of ASNS, such as 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, are being investigated as a strategy to overcome this resistance and as potential anticancer agents in their own right.

Asparagine Biosynthesis Pathway

The synthesis of asparagine is a crucial metabolic process. The pathway begins with the conversion of aspartate to the intermediate β-aspartyl-AMP, a reaction that consumes ATP. In the second step, the amide group from glutamine is transferred to β-aspartyl-AMP to form asparagine, releasing AMP and glutamate.

Asparagine_Biosynthesis cluster_step1 Step 1: Adenylation Aspartate L-Aspartate Intermediate β-Aspartyl-AMP (Intermediate) Aspartate->Intermediate ATP ATP ATP->Intermediate PPi PPi Intermediate->PPi Asparagine L-Asparagine Intermediate->Asparagine Glutamine L-Glutamine Glutamine->Asparagine AMP AMP Asparagine->AMP Glutamate L-Glutamate Asparagine->Glutamate ASNS Asparagine Synthetase (ASNS)

Figure 1. The enzymatic pathway of asparagine biosynthesis catalyzed by Asparagine Synthetase (ASNS).

Quantitative Data

Table 1: Inhibitory Activity of Selected 5'-O-[N-(acyl)sulfamoyl]adenosine Analogs

CompoundTarget EnzymeOrganismIC₅₀ / KᵢReference
5'-O-[N-(Salicyl)sulfamoyl]adenosineMbtAMycobacterium tuberculosisIC₅₀ ≈ 2.5 nM(Ferreras et al., 2005)
5'-O-[N-(5-Fluoro-salicyl)sulfamoyl]adenosineMbtAMycobacterium tuberculosisIC₅₀ ≈ 1.9 nM(Ferreras et al., 2005)
An N-acylsulfonamide analog of β-aspartyl-AMPAsparagine SynthetaseHumanKᵢ = 728 nM(Luo et al., 2007)

Experimental Protocols

Synthesis of 5'-O-[N-(Acyl)sulfamoyl]adenosine Derivatives (General Protocol)

The synthesis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine and its analogs can be achieved through several routes, including both solution-phase and solid-phase methods. A general solution-phase approach is outlined below.

Workflow for Synthesis

Synthesis_Workflow Start Protected Adenosine Step1 Sulfamoylation (Sulfamoyl chloride) Start->Step1 Intermediate1 5'-O-Sulfamoyl-adenosine (Protected) Step1->Intermediate1 Step2 Acylation (Activated Carboxylic Acid) Intermediate1->Step2 Intermediate2 5'-O-[N-(Acyl)sulfamoyl]adenosine (Protected) Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Final Final Product: 5'-O-[N-(Acyl)sulfamoyl]adenosine Step3->Final

Figure 2. General workflow for the solution-phase synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine analogs.

Materials:

  • 2',3'-O-Isopropylideneadenosine

  • Sulfamoyl chloride

  • Appropriately protected L-aspartic acid (e.g., with Boc and benzyl protecting groups)

  • Coupling agents (e.g., DCC, EDC)

  • Anhydrous solvents (e.g., DMF, THF)

  • Bases (e.g., triethylamine, pyridine)

  • Reagents for deprotection (e.g., TFA, H₂/Pd-C)

Procedure:

  • Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are typically protected, for example, as an isopropylidene acetal, to ensure regioselective reaction at the 5'-hydroxyl group.

  • Sulfamoylation: The protected adenosine is reacted with sulfamoyl chloride in the presence of a base to form the 5'-O-sulfamoyl adenosine intermediate.

  • Acylation: The desired N-protected amino acid (in this case, L-aspartic acid with side-chain protection) is activated (e.g., as an NHS ester or using a carbodiimide) and then coupled to the sulfamoyl group of the adenosine intermediate.

  • Deprotection: All protecting groups (on the sugar, the amino acid, and the purine base if necessary) are removed under appropriate conditions to yield the final product. For instance, acid-labile groups like Boc and isopropylidene can be removed with trifluoroacetic acid, while benzyl groups are typically removed by catalytic hydrogenation.

  • Purification: The final compound is purified using techniques such as flash chromatography or preparative HPLC.

Asparagine Synthetase Activity Assay

The activity of ASNS can be monitored by detecting the formation of one of its products, either pyrophosphate (PPi) or AMP.

1. AMP Detection Assay (Luminescence-based)

This method offers high sensitivity and is amenable to high-throughput screening.

Materials:

  • Purified human ASNS enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrates: L-aspartate, L-glutamine, ATP

  • Commercial AMP detection kit (e.g., AMP-Glo™ Assay)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-aspartate, L-glutamine, and ATP at their optimal concentrations.

  • Add the test compound (e.g., 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine) at various concentrations to the wells of the 96-well plate.

  • Initiate the reaction by adding the purified ASNS enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of AMP produced according to the manufacturer's protocol for the AMP detection kit. This typically involves a series of enzymatic reactions that convert AMP into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

2. Pyrophosphate Detection Assay (Colorimetric or Luminescence-based)

This is an alternative method to measure ASNS activity.

Materials:

  • Purified human ASNS enzyme

  • Assay buffer

  • Substrates

  • Commercial pyrophosphate detection kit

  • 96-well plates

  • Spectrophotometer or luminometer

Procedure: The procedure is similar to the AMP detection assay, but a pyrophosphate detection kit is used in the final step. These kits typically employ an enzyme-coupled reaction that leads to the generation of a colored or luminescent product in proportion to the amount of PPi present.

Conclusion

5'-O-[N-(L-aspartyl)sulfamoyl]adenosine represents a promising scaffold for the development of novel inhibitors of asparagine synthetase. Its design as a non-hydrolyzable analog of a key metabolic intermediate is a well-established strategy in medicinal chemistry. While specific quantitative data for this particular compound remains to be published, the information available for related analogs suggests that this class of molecules can exhibit potent inhibitory activity. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and biological evaluation of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine and other members of this compound class. Further research into these molecules could lead to the development of new therapeutic agents for the treatment of cancer and other diseases where asparagine metabolism plays a critical role.

The Discovery and Development of Asp-AMS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Asp-AMS, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a synthetic analogue of the natural reaction intermediate aspartyl-adenylate. It has emerged as a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS), a crucial enzyme in protein biosynthesis. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental basis of this compound development. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the targeting of aminoacyl-tRNA synthetases.

Discovery and History

While the precise first synthesis of this compound is not detailed in readily available literature, its development is rooted in the broader exploration of non-hydrolyzable analogues of aminoacyl-adenylates as inhibitors of aminoacyl-tRNA synthetases (aaRSs). These enzymes play a critical role in the first step of protein synthesis, catalyzing the esterification of an amino acid to its cognate tRNA. The rationale behind designing molecules like this compound was to create stable mimics of the transient aminoacyl-adenylate intermediate, which could act as competitive inhibitors of the enzyme.

A pivotal study in the characterization of this compound was published by Messmer et al. in 2009, which detailed its potent and specific inhibitory activity against human mitochondrial AspRS. This research highlighted the potential of this compound as a tool to dissect the functions of mitochondrial protein synthesis and as a lead compound for the development of novel therapeutics.

Mechanism of Action

This compound functions as a strong competitive inhibitor of aspartyl-tRNA synthetase. It mimics the structure of aspartyl-adenylate, the intermediate formed during the aminoacylation reaction. By binding to the active site of AspRS, this compound prevents the binding of the natural substrates, L-aspartate and ATP, thereby inhibiting the synthesis of aspartyl-tRNAAsp and halting protein synthesis.

The inhibitory effect of this compound is particularly pronounced against the mitochondrial form of human AspRS. This selectivity is significant because mitochondrial and cytosolic aaRSs are encoded by different genes and can have distinct structural and functional properties.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against various forms of aspartyl-tRNA synthetase. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating stronger inhibition.

EnzymeOrganism/CompartmentKi (nM)
Aspartyl-tRNA Synthetase (AspRS)Human (Mitochondrial)10
Aspartyl-tRNA Synthetase (AspRS)Human (Cytosolic)300
Aspartyl-tRNA Synthetase (AspRS)Bovine (Cytosolic)300
Aspartyl-tRNA Synthetase (AspRS)E. coli (Bacterial)Strong inhibitor (nM range)
Aspartyl-tRNA Synthetase (AspRS)P. aeruginosa (Bacterial)Strong inhibitor (nM range)

Data compiled from Messmer M, et al. Biochimie. 2009 May;91(5):596-603.[1]

Signaling Pathway and Inhibition

The following diagram illustrates the two-step aminoacylation reaction catalyzed by aspartyl-tRNA synthetase and the point of inhibition by this compound.

Aminoacylation_Pathway cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: Aminoacyl Transfer cluster_inhibition Inhibition by this compound L-Aspartate L-Aspartate AspRS_active_site AspRS Active Site L-Aspartate->AspRS_active_site ATP ATP ATP->AspRS_active_site Aspartyl-adenylate Aspartyl-adenylate (Intermediate) AspRS_active_site->Aspartyl-adenylate Formation PPi PPi AspRS_active_site->PPi Release Aspartyl-tRNA_Asp Aspartyl-tRNAAsp Aspartyl-adenylate->Aspartyl-tRNA_Asp Transfer to tRNA AMP AMP Aspartyl-adenylate->AMP Release tRNA_Asp tRNAAsp tRNA_Asp->Aspartyl-tRNA_Asp This compound This compound This compound->AspRS_active_site Competitive Inhibition

Caption: this compound competitively inhibits the active site of AspRS.

Experimental Protocols

Synthesis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (this compound)
  • Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are protected, for example, as an isopropylidene acetal. The N6-amino group of the adenine base may also be protected.

  • Sulfamoylation: The protected adenosine is reacted with sulfamoyl chloride to introduce the sulfamoyl group at the 5'-hydroxyl position, yielding 5'-O-sulfamoyladenosine.

  • Coupling with Protected Aspartic Acid: The 5'-O-sulfamoyladenosine is then coupled with a protected form of L-aspartic acid (e.g., with Boc or Fmoc protecting groups on the alpha-amino group and ester protection on the side-chain carboxyl group). This coupling is typically facilitated by a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Deprotection: All protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc and isopropylidene groups, base for Fmoc and some esters) to yield the final product, this compound.

  • Purification: The crude product is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

Aspartyl-tRNA Synthetase Inhibition Assay (Determination of Ki)

The inhibitory activity of this compound against AspRS is typically determined using a radioisotope-based aminoacylation assay. This assay measures the rate of attachment of a radiolabeled amino acid to its cognate tRNA.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, ATP, radiolabeled L-aspartate (e.g., [3H] or [14C]-L-aspartate), and purified tRNAAsp.

  • Enzyme and Inhibitor Preparation: Purified AspRS enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) for a set period.

  • Initiation of Reaction: The aminoacylation reaction is initiated by adding the enzyme-inhibitor mixture to the reaction mixture.

  • Time-course Sampling: Aliquots of the reaction are taken at different time points and quenched by spotting onto filter paper discs, which are then immediately immersed in cold trichloroacetic acid (TCA).

  • Washing and Scintillation Counting: The filter paper discs are washed with TCA to remove unincorporated radiolabeled L-aspartate, followed by an ethanol wash. The radioactivity retained on the filters, corresponding to the amount of radiolabeled aspartyl-tRNAAsp formed, is measured by liquid scintillation counting.

  • Data Analysis: The initial rates of the reaction at different substrate and inhibitor concentrations are determined. The Ki value is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Logical Relationships of this compound Inhibition

The following diagram illustrates the differential inhibitory effects of this compound on various forms of aspartyl-tRNA synthetase.

Inhibition_Logic This compound This compound Mitochondrial_AspRS Mitochondrial (Ki = 10 nM) This compound->Mitochondrial_AspRS Very High Potency (500x > Aspartol-AMP) Cytosolic_AspRS Cytosolic (Ki = 300 nM) This compound->Cytosolic_AspRS Moderate Potency (35-fold weaker than mitochondrial) Bacterial_AspRS E. coli / P. aeruginosa (Strong Inhibition, nM range) This compound->Bacterial_AspRS High Potency

References

Asp-AMS Target Specificity for Mitochondrial Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asp-AMS, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a potent and highly specific inhibitor of mitochondrial aspartyl-tRNA synthetase (mt-AspRS). This enzyme plays a critical role in mitochondrial protein synthesis by catalyzing the attachment of aspartic acid to its cognate tRNA. The high degree of specificity of this compound for the mitochondrial isoform over its cytosolic counterpart makes it an invaluable tool for studying mitochondrial translation and a potential starting point for the development of therapeutics targeting mitochondrial dysfunction. This technical guide provides a comprehensive overview of the target specificity of this compound, detailing its inhibitory activity, the experimental protocols for its characterization, and its mechanism of action.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified against both mitochondrial and cytosolic aspartyl-tRNA synthetases. The data clearly demonstrates a significant preference for the mitochondrial enzyme.

Target EnzymeOrganism/CompartmentInhibitorInhibition Constant (Ki)Citation
Aspartyl-tRNA SynthetaseHuman MitochondriaThis compound10 nM[1]
Aspartyl-tRNA SynthetaseHuman CytosolThis compound300 nM[1]
Aspartyl-tRNA SynthetaseBovine CytosolThis compound300 nM[1]

Table 1: Inhibitory activity of this compound against mitochondrial and cytosolic Aspartyl-tRNA Synthetases.

Mechanism of Action

This compound acts as a competitive inhibitor of mt-AspRS. It is an analogue of the natural reaction intermediate, aspartyl-adenylate. By binding to the active site of the enzyme, it prevents the binding of the natural substrates, ATP and aspartic acid, thereby halting the aminoacylation reaction. This targeted inhibition of mt-AspRS leads to a disruption of mitochondrial protein synthesis.

cluster_mt_AspRS Mitochondrial Aspartyl-tRNA Synthetase (mt-AspRS) Active Site cluster_inhibition Competitive Inhibition ATP ATP mt-AspRS mt-AspRS ATP->mt-AspRS Binds Aspartic Acid Aspartic Acid Aspartic Acid->mt-AspRS Binds Aminoacylation Aminoacylation mt-AspRS->Aminoacylation Catalyzes This compound This compound This compound->mt-AspRS Competitively Binds This compound->Aminoacylation Inhibits Mitochondrial Protein Synthesis Mitochondrial Protein Synthesis Aminoacylation->Mitochondrial Protein Synthesis Enables

Mechanism of this compound competitive inhibition.

Experimental Protocols

Synthesis of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (this compound)

A general method for the synthesis of 5′-O-[N-(acyl)sulfamoyl]adenosine derivatives has been described and can be adapted for this compound. The process typically involves the use of a solid-phase synthesis approach with a Rink amide polystyrene support and a protected ribo-purine starting material. This allows for the efficient and reliable synthesis of the target compound in high yield.[2]

Biochemical Assay for Mitochondrial Aspartyl-tRNA Synthetase Activity

The activity of mt-AspRS and the inhibitory effect of this compound can be determined by measuring the rate of tRNA charging with radiolabeled aspartic acid.

Materials:

  • Purified recombinant human mt-AspRS

  • Purified recombinant human cytosolic AspRS

  • [¹⁴C]-Aspartic acid

  • tRNA specific for aspartic acid (tRNAAsp)

  • ATP

  • Reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 40 mM MgCl₂)

  • This compound

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, [¹⁴C]-Aspartic acid, and tRNAAsp.

  • Inhibitor Addition: For inhibition assays, add varying concentrations of this compound to the reaction mixture. A control reaction without the inhibitor should be included.

  • Enzyme Addition: Initiate the reaction by adding the purified mt-AspRS or cytosolic AspRS enzyme.

  • Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by precipitating the tRNA and any charged amino acids with cold 5% TCA.

  • Filtration: Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Washing: Wash the filters with cold 5% TCA to remove any unincorporated [¹⁴C]-Aspartic acid.

  • Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The rate of tRNA aminoacylation is proportional to the measured radioactivity. For inhibition assays, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation for competitive inhibitors.

cluster_workflow Experimental Workflow: mt-AspRS Inhibition Assay A Prepare Reaction Mixture (Buffer, ATP, [14C]Asp, tRNAAsp) B Add varying concentrations of this compound A->B C Initiate reaction with mt-AspRS B->C D Incubate at 37°C C->D E Quench reaction with cold TCA D->E F Filter through glass fiber filters E->F G Wash filters F->G H Measure radioactivity (Scintillation Counting) G->H I Data Analysis (IC50, Ki determination) H->I

Workflow for determining mt-AspRS inhibition.

Target Specificity and Off-Target Effects

Conclusion

This compound is a powerful research tool for investigating the intricacies of mitochondrial protein synthesis due to its potent and specific inhibition of mitochondrial aspartyl-tRNA synthetase. The significant difference in its inhibitory activity between the mitochondrial and cytosolic isoforms allows for the targeted disruption of mitochondrial translation with minimal direct impact on the corresponding cytosolic process. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this compound and its inhibitory effects. While further studies are needed to definitively map its interaction with the entire mitochondrial proteome, the current body of evidence establishes this compound as a highly selective agent for its primary target. Researchers and drug development professionals can leverage the specificity of this compound to advance our understanding of mitochondrial biology and to explore novel therapeutic strategies for diseases with mitochondrial involvement.

References

Preliminary Studies on Asp-AMS in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cellular studies on 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent inhibitor of aspartyl-tRNA synthetase (AspRS). This document outlines the current understanding of its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cellular assays, and visualizes relevant biological pathways.

Core Concepts: Mechanism of Action

This compound is an analogue of aspartyl-adenylate and functions as a competitive inhibitor of aspartyl-tRNA synthetase (AspRS), an essential enzyme in protein synthesis.[1][2] By binding to the active site of AspRS, this compound prevents the attachment of aspartic acid to its cognate tRNA, thereby halting the translation process and leading to cell growth arrest.[3] Notably, this compound exhibits a significantly stronger inhibitory effect on mitochondrial and bacterial AspRS compared to the human cytosolic enzyme.[1][4] This differential activity suggests potential therapeutic applications targeting mitochondrial metabolism or bacterial infections.

dot

Mechanism_of_Action cluster_AspRS Aspartyl-tRNA Synthetase (AspRS) Catalytic Cycle cluster_Inhibition Inhibition by this compound Aspartic_Acid Aspartic Acid AspRS AspRS Enzyme Aspartic_Acid->AspRS ATP ATP ATP->AspRS Aspartyl_AMP Aspartyl-AMP Intermediate AspRS->Aspartyl_AMP Formation Inhibited_AspRS Inactive AspRS-Asp-AMS Complex AspRS->Inhibited_AspRS Aminoacylated_tRNA Asp-tRNAAsp Aspartyl_AMP->Aminoacylated_tRNA Aspartic acid transfer tRNA_Asp tRNAAsp tRNA_Asp->Aspartyl_AMP Protein_Synthesis Protein Synthesis Aminoacylated_tRNA->Protein_Synthesis Asp_AMS This compound Asp_AMS->AspRS Competitive Binding Inhibited_AspRS->Protein_Synthesis Blocks

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against various forms of aspartyl-tRNA synthetase. The following tables summarize the reported inhibition constants (Ki) and comparative inhibitory activities.

Table 1: Inhibitory Potency (Ki) of this compound

Enzyme SourceKi (nM)Reference
Mitochondrial AspRS10 (Aspartol-AMP)[4]
Human and Bovine cytosolic AspRS300[4]
Bacterial AspRS (E. coli and P. aeruginosa)Nanomolar range[1][2]

Table 2: Comparative Inhibition of this compound

ComparisonFold DifferenceReference
This compound vs. Aspartol-AMP (Mitochondrial Enzyme)500-fold stronger[4]
This compound (Mitochondrial) vs. This compound (Cytosolic)35-fold stronger[4]

Experimental Protocols

While specific, detailed protocols for cellular studies exclusively focused on this compound are not extensively published, the following sections provide comprehensive methodologies for key assays relevant to its known mechanism of action. These protocols are based on established techniques for evaluating tRNA synthetase inhibitors and their effects on mitochondrial function and cell viability.

Whole-Cell Aspartyl-tRNA Synthetase Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on AspRS activity within a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with high metabolic activity)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Aminoacylation reaction buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT, 2 mM ATP)

  • [³H]-Aspartic acid

  • tRNA specific for aspartic acid (tRNAAsp)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of the cell lysate.

  • Aminoacylation Reaction:

    • In a microfuge tube, combine the cell lysate (containing AspRS), aminoacylation reaction buffer, and [³H]-Aspartic acid.

    • Initiate the reaction by adding tRNAAsp.

    • Incubate the reaction mixture at 37°C for a predetermined time.

  • Precipitation and Scintillation Counting:

    • Stop the reaction by adding cold TCA to precipitate the tRNA.

    • Wash the precipitate with cold TCA to remove unincorporated [³H]-Aspartic acid.

    • Dissolve the pellet in a suitable buffer and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of AspRS activity relative to the vehicle-treated control.

    • Plot the percentage of activity against the this compound concentration to determine the IC50 value.

dot

Experimental_Workflow_AspRS_Assay Start Start Cell_Culture 1. Cell Culture & Treatment - Plate cells - Treat with this compound Start->Cell_Culture Cell_Lysis 2. Cell Lysis & Protein Quantification - Lyse cells - Quantify protein Cell_Culture->Cell_Lysis Aminoacylation 3. Aminoacylation Reaction - Add lysate, buffer, [3H]-Asp - Initiate with tRNAAsp Cell_Lysis->Aminoacylation Precipitation 4. Precipitation & Counting - Stop with TCA - Wash and count Aminoacylation->Precipitation Data_Analysis 5. Data Analysis - Calculate % activity - Determine IC50 Precipitation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Whole-Cell AspRS Assay.

Assessment of Mitochondrial Respiration

Given the potent inhibitory effect of this compound on mitochondrial AspRS, assessing its impact on mitochondrial respiration is crucial.

Materials:

  • Cell line of interest

  • This compound

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., DMEM without bicarbonate)

  • Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

  • This compound Treatment:

    • Treat cells with various concentrations of this compound for the desired time.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

    • Replace the culture medium with the assay medium and incubate in a non-CO2 incubator.

  • Mitochondrial Stress Test:

    • Load the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

  • Data Acquisition and Analysis:

    • The analyzer will measure the oxygen consumption rate (OCR) in real-time.

    • Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

dot

Mitochondrial_Respiration_Workflow Start Start Cell_Seeding 1. Seed Cells in Seahorse Microplate Start->Cell_Seeding Asp_AMS_Treatment 2. Treat Cells with this compound Cell_Seeding->Asp_AMS_Treatment Assay_Prep 3. Prepare Assay - Hydrate sensor - Change to assay medium Asp_AMS_Treatment->Assay_Prep Stress_Test 4. Run Mitochondrial Stress Test - Load reagents - Start Seahorse Analyzer Assay_Prep->Stress_Test Data_Analysis 5. Analyze OCR Data - Basal respiration, ATP production - Maximal respiration Stress_Test->Data_Analysis End End Data_Analysis->End Hippo_Signaling_Pathway cluster_Upstream Upstream Signals cluster_YAP_TAZ YAP/TAZ Regulation cluster_Nucleus Nucleus Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 GPCR_Signaling GPCR Signaling GPCR_Signaling->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ Degradation Cytoplasmic Degradation YAP_TAZ_P->Degradation YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Translocation (Hippo OFF) YAP_TAZ_N->YAP_TAZ Translocation (Hippo ON) TEAD TEAD YAP_TAZ_N->TEAD Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

References

Unlocking Therapeutic Potential: A Technical Guide to Asp-AMS, a Potent Inhibitor of Aspartyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS), a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS). By elucidating its mechanism of action, summarizing key quantitative data, and detailing relevant experimental methodologies, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics targeting protein biosynthesis.

Core Mechanism of Action: Competitive Inhibition of Aspartyl-tRNA Synthetase

This compound functions as a stable analogue of the natural reaction intermediate L-aspartyl adenylate. It competitively inhibits aspartyl-tRNA synthetase, an essential enzyme responsible for the charging of transfer RNA (tRNA) with aspartate during protein synthesis.[1] By binding to the active site of AspRS, this compound effectively blocks the formation of Asp-tRNAAsp, leading to a cessation of protein translation. This targeted inhibition of a fundamental cellular process underscores the potential of this compound as a therapeutic agent.

A critical aspect of this compound's potential is its differential inhibitory activity. It has been shown to be a significantly more potent inhibitor of mitochondrial AspRS (mt-AspRS) and bacterial AspRS compared to the cytosolic human enzyme.[1] This selectivity presents opportunities for developing targeted therapies with potentially fewer off-target effects.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various studies, with key data points summarized below for comparative analysis.

Target EnzymeOrganism/CompartmentInhibitorIC50KiReference
Aspartyl-tRNA Synthetase (AspRS)Human MitochondriaThis compound-10 nM[1]
Aspartyl-tRNA Synthetase (AspRS)Human CytosolThis compound-300 nM[1]
Aspartyl-tRNA Synthetase (AspRS)Bovine CytosolThis compound-300 nM[1]
Protein TranslationPlasmodium falciparumThis compound27 ± 6 nM (3h)-[2]
Aspartyl-tRNA Synthetase (ND-AspRS)Pseudomonas aeruginosaL-aspartol adenylate-41 µM (for tRNAAsp)[3]
Aspartyl-tRNA Synthetase (ND-AspRS)Pseudomonas aeruginosaL-aspartol adenylate-215 µM (for tRNAAsn)[3]

Therapeutic Applications: A Landscape of Opportunity

The targeted inhibition of protein synthesis by this compound opens avenues for several therapeutic applications, primarily in the realms of infectious diseases and potentially oncology.

Antimicrobial and Antimalarial Activity

The pronounced inhibitory effect of this compound on bacterial and parasitic AspRS makes it a compelling candidate for the development of novel antimicrobial and antimalarial drugs.[1][2] The essential nature of aminoacyl-tRNA synthetases for pathogen survival and the observed selectivity of this compound for non-human enzymes provide a strong rationale for its exploration in this context.[4] Research has demonstrated that this compound can inhibit protein translation in Plasmodium falciparum, the parasite responsible for malaria, at nanomolar concentrations.[2]

Anticancer Potential

While direct evidence for the anticancer efficacy of this compound is still emerging, the foundational role of aspartate metabolism in cancer cell proliferation and survival presents a theoretical framework for its potential application.[5][6] Cancer cells often exhibit an increased demand for aspartate to support nucleotide synthesis and maintain redox balance.[5] By inhibiting mt-AspRS, this compound could potentially disrupt these critical metabolic pathways, thereby impeding tumor growth. Further research is warranted to explore this promising therapeutic angle.

Signaling Pathways and Experimental Workflows

To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Standard Protein Synthesis cluster_1 Inhibition by this compound Asp L-Aspartate AspRS Aspartyl-tRNA Synthetase (AspRS) Asp->AspRS ATP ATP ATP->AspRS Asp_AMP Aspartyl-AMP (Intermediate) AspRS->Asp_AMP Mg2+ Charged_tRNA Asp-tRNAAsp Asp_AMP->Charged_tRNA tRNA_Asp tRNAAsp tRNA_Asp->Charged_tRNA Protein Protein Synthesis Charged_tRNA->Protein Asp_AMS This compound AspRS_inhibited Aspartyl-tRNA Synthetase (AspRS) Asp_AMS->AspRS_inhibited Competitive Inhibition Blocked Protein Synthesis Blocked AspRS_inhibited->Blocked

Caption: Mechanism of this compound Inhibition of Protein Synthesis.

start Start: Hypothesis This compound has therapeutic potential synthesis Chemical Synthesis of this compound or Acquisition start->synthesis in_vitro In Vitro Assays synthesis->in_vitro enzyme_kinetics Enzyme Inhibition Assay (Determine Ki for various AspRS) in_vitro->enzyme_kinetics cell_based Cell-Based Assays in_vitro->cell_based protein_synthesis Protein Translation Assay (e.g., OPP incorporation) cell_based->protein_synthesis cytotoxicity Cytotoxicity/Antiproliferative Assay (e.g., against cancer cells or pathogens) cell_based->cytotoxicity in_vivo In Vivo Models cytotoxicity->in_vivo Promising Results animal_model Animal Models of Disease (e.g., infection, tumor xenograft) in_vivo->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics Studies in_vivo->pk_pd toxicology Toxicology Assessment in_vivo->toxicology lead_optimization Lead Optimization animal_model->lead_optimization pk_pd->lead_optimization toxicology->lead_optimization

Caption: General Experimental Workflow for Evaluating this compound.

Key Experimental Protocols

While specific, detailed protocols for therapeutic applications are proprietary or context-dependent, this section outlines the general methodologies employed in the foundational research of this compound.

Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against different AspRS enzymes.

Methodology:

  • Enzyme Preparation: Recombinant AspRS (e.g., human mitochondrial, human cytosolic, bacterial) is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a buffer containing ATP, L-aspartate, and the respective tRNAAsp.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Reaction Initiation and Detection: The aminoacylation reaction is initiated, and the rate of Asp-tRNAAsp formation is measured. This is often done using radiolabeled L-aspartate and measuring its incorporation into tRNA.

  • Data Analysis: The Ki is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive inhibition).

Protein Translation Assay

Objective: To assess the effect of this compound on overall protein synthesis in a cellular context.

Methodology:

  • Cell Culture: The target cells (e.g., Plasmodium falciparum-infected red blood cells, cancer cell lines) are cultured under appropriate conditions.

  • Treatment: Cells are treated with a range of this compound concentrations for a defined period (e.g., 3 hours).[2]

  • Metabolic Labeling: A puromycin analogue, such as O-propargyl-puromycin (OPP), is added to the culture. OPP is incorporated into nascent polypeptide chains during active translation.

  • Detection: After incubation, cells are fixed, permeabilized, and the incorporated OPP is detected via a click chemistry reaction with a fluorescent azide.

  • Quantification: The fluorescence intensity, which is proportional to the rate of protein synthesis, is measured using flow cytometry or fluorescence microscopy. The IC50 value for protein translation inhibition is then calculated.[2]

Solid-Phase Synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine Derivatives

Objective: To chemically synthesize this compound and its analogues.

Methodology: A reliable method for the solid-phase synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives has been described.[7][8] This approach utilizes a Rink amide polystyrene solid support and a protected ribo-purine starting material. The solid-phase methodology allows for the efficient and parallel synthesis of various analogues, facilitating structure-activity relationship (SAR) studies.[7][8]

Conclusion

This compound represents a promising lead compound with significant potential for the development of novel therapeutics. Its potent and selective inhibition of mitochondrial and bacterial aspartyl-tRNA synthetases provides a strong foundation for further investigation into its antimicrobial, antimalarial, and potential anticancer applications. The data and methodologies presented in this guide offer a robust starting point for researchers and drug development professionals seeking to explore and harness the therapeutic capabilities of this intriguing molecule. Further research, particularly in the areas of in vivo efficacy, safety profiling, and lead optimization, will be crucial in translating the potential of this compound into tangible clinical benefits.

References

Methodological & Application

Application Notes and Protocols for Utilizing Asp-AMS in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Asp-AMS

Aspartyl-adenosine-5'-monosulfate (this compound), an analogue of aspartyl-adenylate, is a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS). AspRS is a crucial enzyme in protein synthesis, responsible for the specific attachment of aspartic acid to its cognate tRNA. The inhibition of this enzyme can halt protein synthesis, making it a target for the development of novel antimicrobial and potentially other therapeutic agents. This compound acts as a competitive inhibitor, binding to the active site of AspRS and preventing the binding of the natural substrate, aspartyl-adenylate. Its high affinity, particularly for mitochondrial AspRS, makes it a valuable tool for in vitro enzymatic studies.

Applications in In Vitro Enzyme Assays

This compound is primarily utilized in in vitro enzyme assays to:

  • Characterize the kinetic properties of AspRS: By acting as a competitive inhibitor, this compound can be used to determine the inhibition constant (Ki), providing insights into the binding affinity of the inhibitor to the enzyme.

  • Differentiate between AspRS isoforms: Studies have shown that this compound exhibits differential inhibitory activity against mitochondrial and cytosolic AspRS, as well as bacterial AspRS, making it a useful tool for distinguishing between these enzyme forms.[1][2]

  • Screen for novel AspRS inhibitors: this compound can be used as a reference compound in high-throughput screening assays to identify new chemical entities that inhibit AspRS activity.

  • Investigate the structure and function of the AspRS active site: The binding of this compound to the active site can be studied using techniques like X-ray crystallography to understand the molecular interactions required for inhibition.

Quantitative Data: Inhibition Constants (Ki) of this compound

The inhibitory potency of this compound against various AspRS enzymes has been quantified, revealing its high affinity, especially for the mitochondrial isoform.

Enzyme SourceEnzyme TypeKi (nM)
HumanMitochondrial AspRS10
HumanCytosolic AspRS300
BovineCytosolic AspRS300
E. coliBacterial AspRS-
P. aeruginosaBacterial AspRS-

Note: The Ki values for bacterial AspRS were noted to be in the nanomolar range, with a stronger effect than on human cytosolic AspRS, but specific values were not provided in the primary source.[1][2]

Experimental Protocols

Protocol 1: In Vitro Aminoacylation Assay to Determine AspRS Activity and Inhibition by this compound

This protocol describes a radiometric filter-binding assay to measure the aminoacylation of tRNA with radiolabeled aspartic acid, and how to adapt it to determine the inhibitory effect of this compound.

Materials:

  • Purified AspRS enzyme (e.g., human mitochondrial or cytosolic)

  • This compound

  • Total tRNA (e.g., from E. coli or calf liver)

  • [³H]-L-aspartic acid

  • ATP

  • HEPES buffer (pH 7.5)

  • KCl

  • MgCl₂

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA), 5% (w/v)

  • Ethanol, 95%

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mixture:

    • Prepare a master mix containing HEPES buffer (e.g., 100 mM), KCl (e.g., 30 mM), MgCl₂ (e.g., 12 mM), DTT (e.g., 2 mM), and BSA (e.g., 0.1 mg/mL).

    • Add ATP to a final concentration of 2 mM.

    • Add [³H]-L-aspartic acid to a final concentration of 20 µM.[3]

    • Add total tRNA to a saturating concentration (e.g., 40-80 µM).[1]

  • Set up Inhibition Assays:

    • Prepare a series of dilutions of this compound in the reaction buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., from 0 to 40 nM for mitochondrial AspRS and 0 to 1.2 µM for cytosolic AspRS).[1]

    • For each inhibitor concentration, as well as a no-inhibitor control, aliquot the reaction mixture into separate tubes.

  • Initiate the Reaction:

    • Add the purified AspRS enzyme to each tube to initiate the aminoacylation reaction. The final enzyme concentration should be in the nanomolar range (e.g., 200 nM) and should be optimized to ensure linear reaction kinetics over the desired time course.[3]

    • Incubate the reactions at 37°C.

  • Quench the Reaction and Precipitate tRNA:

    • At specific time points (e.g., 2, 4, 6, 8, and 10 minutes), take aliquots from each reaction tube and spot them onto glass fiber filters.

    • Immediately immerse the filters in ice-cold 5% TCA to precipitate the tRNA and any attached radiolabeled amino acid.

  • Wash the Filters:

    • Wash the filters three times with cold 5% TCA to remove unincorporated [³H]-L-aspartic acid.

    • Perform a final wash with 95% ethanol.

    • Dry the filters completely under a heat lamp or in an oven.

  • Measure Radioactivity:

    • Place each dried filter in a scintillation vial with an appropriate volume of scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Plot the CPM values against time for each inhibitor concentration to determine the initial reaction velocity.

    • Plot the initial velocities against the different this compound concentrations.

    • Use non-linear regression analysis with a competitive inhibition model to fit the data and determine the Ki value for this compound.

Visualizations

Logical Relationship: AspRS Catalytic Cycle and Inhibition by this compound

AspRS_Inhibition cluster_cycle AspRS Catalytic Cycle cluster_inhibition Inhibition Pathway AspRS AspRS Asp-AMP Aspartyl-AMP (Intermediate) AspRS->Asp-AMP + Asp + ATP Inhibited_Complex AspRS-Asp-AMS (Inactive Complex) AspRS->Inhibited_Complex Asp Aspartic Acid ATP ATP Asp-tRNA Aspartyl-tRNA(Asp) (Product) Asp-AMP->Asp-tRNA + tRNA(Asp) tRNA tRNA(Asp) Asp-tRNA->AspRS Release This compound This compound (Inhibitor) This compound->Inhibited_Complex Competes with Asp + ATP

Caption: AspRS catalytic cycle and competitive inhibition by this compound.

Experimental Workflow: In Vitro Aminoacylation Inhibition Assay

Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_quenching 3. Quenching & Precipitation cluster_washing 4. Washing cluster_detection 5. Detection & Analysis Prepare_Reagents Prepare Reaction Buffer, Enzyme, Substrates, and This compound dilutions Mix_Components Combine Reaction Buffer, [3H]-Asp, ATP, tRNA, and this compound Prepare_Reagents->Mix_Components Initiate_Reaction Add AspRS Enzyme Mix_Components->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench Aliquot onto Filters and immerse in cold 5% TCA Incubate->Quench Wash_TCA Wash 3x with 5% TCA Quench->Wash_TCA Wash_EtOH Wash 1x with 95% Ethanol Wash_TCA->Wash_EtOH Dry_Filters Dry Filters Wash_EtOH->Dry_Filters Scintillation_Counting Measure Radioactivity (CPM) Dry_Filters->Scintillation_Counting Data_Analysis Plot Data and Determine Ki Scintillation_Counting->Data_Analysis

Caption: Workflow for an in vitro aminoacylation inhibition assay.

References

Determining the Inhibition Constant (K_i) of Asp-AMS for Aspartyl-tRNA Synthetase (AspRS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule, a critical step in protein synthesis.[1][2] This vital role makes them attractive targets for the development of novel antimicrobial agents.[1][3] Aspartyl-tRNA synthetase (AspRS) is responsible for charging aspartic acid to its corresponding tRNA. Asp-AMS (5'-O-[N-(L-aspartyl)sulfamoyl]adenosine) is a known inhibitor of AspRS.[4] Understanding the potency of such inhibitors is crucial for drug development, and the inhibition constant (K_i) is a key parameter for quantifying this potency.[5][6] This document provides a detailed protocol for determining the K_i of this compound for AspRS using a continuous spectrophotometric assay based on the detection of pyrophosphate (PPi) or phosphate (Pi) generated during the aminoacylation reaction.[5][7][8]

Principle of the Assay

The activity of AspRS can be monitored by measuring the rate of the aminoacylation reaction. In this two-step reaction, AspRS first activates aspartic acid with ATP to form an aspartyl-adenylate intermediate and releases pyrophosphate (PPi). Subsequently, the aspartyl moiety is transferred to the cognate tRNA^Asp.

Step 1: Asp + ATP + AspRS ⇌ Asp-AMP-AspRS + PPi Step 2: Asp-AMP-AspRS + tRNA^Asp ⇌ Asp-tRNA^Asp + AMP + AspRS

The continuous monitoring of this reaction can be achieved by coupling the production of PPi to a colorimetric readout. Inorganic pyrophosphatase is added to the reaction mixture to hydrolyze the released PPi into two molecules of inorganic phosphate (Pi). The resulting Pi can then be detected using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically at approximately 620-640 nm.[5][7][8] The rate of color formation is directly proportional to the AspRS activity. By measuring the enzyme activity at various substrate and inhibitor concentrations, the K_i value for this compound can be determined.

Materials and Reagents

  • Enzyme: Purified Aspartyl-tRNA Synthetase (AspRS)

  • Substrates:

    • L-Aspartic acid

    • Adenosine 5'-triphosphate (ATP)

    • Cognate tRNA^Asp

  • Inhibitor: this compound

  • Coupling Enzyme: Inorganic Pyrophosphatase

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent: Commercially available kit or prepared in-house.

  • Microplates: 96-well, clear, flat-bottom

  • Spectrophotometer: Plate reader capable of measuring absorbance at ~630 nm.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Constant (K_m) for Substrates

Before determining the K_i of the inhibitor, it is essential to determine the K_m for the substrates (Aspartic Acid and ATP) under the chosen assay conditions.

  • Prepare Substrate Solutions: Prepare a series of dilutions for one substrate (e.g., L-Aspartic acid) in the assay buffer while keeping the concentration of the other substrate (ATP) and tRNA^Asp constant and saturating.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of ATP and tRNA^Asp, and varying concentrations of L-Aspartic acid.

    • Add inorganic pyrophosphatase to each well.

    • Initiate the reaction by adding a fixed concentration of AspRS to each well. The final reaction volume should be consistent (e.g., 50 µL).

  • Kinetic Measurement: Immediately place the plate in a pre-warmed spectrophotometer and measure the absorbance at ~630 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the K_m and V_max values. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • Repeat for ATP: Repeat the experiment with varying concentrations of ATP while keeping the L-Aspartic acid concentration constant (at a saturating concentration, e.g., 5-10 times its K_m).

Protocol 2: Determination of IC₅₀ for this compound

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, substrates (L-Aspartic acid and ATP at their respective K_m concentrations), tRNA^Asp, and inorganic pyrophosphatase.

    • Add the different concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Initiate the reaction by adding AspRS.

  • Kinetic Measurement: Measure the reaction rates as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Determination of the Inhibition Constant (K_i)

To determine the K_i and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme activity is measured at different concentrations of both the substrate and the inhibitor.

  • Reaction Setup:

    • Set up a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of the inhibitor (this compound), and each column will have a varying concentration of one of the substrates (e.g., L-Aspartic acid, while keeping ATP and tRNA^Asp constant).

    • Include a range of inhibitor concentrations around the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀, 5 x IC₅₀).

    • The substrate concentrations should span a range below and above its K_m value.

  • Kinetic Measurement: Measure the initial reaction rates for all conditions as described before.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plots to determine the mode of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

    • Calculate the apparent K_m (K_m,app) and apparent V_max (V_max,app) from each plot.

    • Calculate the K_i using the appropriate Cheng-Prusoff equation based on the mode of inhibition. For competitive inhibition, the equation is: K_i = IC₅₀ / (1 + [S]/K_m).[5] A more direct method is to plot the slopes of the Lineweaver-Burk lines against the inhibitor concentration. For competitive inhibition, the x-intercept of this secondary plot is -K_i.

Data Presentation

ParameterValueStandard Deviation
K_m (L-Aspartic acid)[Value] µM± [Value]
V_max (L-Aspartic acid)[Value] µM/s± [Value]
K_m (ATP)[Value] µM± [Value]
V_max (ATP)[Value] µM/s± [Value]
IC₅₀ (this compound)[Value] nM± [Value]
K_i (this compound) [Value] nM ± [Value]
Mode of Inhibition [e.g., Competitive]-

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor, Buffer) Dilutions Prepare Serial Dilutions (Substrates and Inhibitor) Reagents->Dilutions Km_Assay Protocol 1: Determine Km of Substrates Dilutions->Km_Assay IC50_Assay Protocol 2: Determine IC50 of this compound Dilutions->IC50_Assay Ki_Assay Protocol 3: Determine Ki and Mode of Inhibition Dilutions->Ki_Assay MM_Plot Michaelis-Menten Plot Km_Assay->MM_Plot DR_Curve Dose-Response Curve IC50_Assay->DR_Curve LB_Plot Lineweaver-Burk Plot Ki_Assay->LB_Plot MM_Plot->Ki_Assay DR_Curve->Ki_Assay Ki_Calc Calculate Ki LB_Plot->Ki_Calc

Caption: Workflow for Ki determination of this compound.

Signaling_Pathway cluster_reaction AspRS Catalytic Cycle cluster_inhibition Inhibition Asp Aspartic Acid Asp_AMP Asp-AMP-AspRS (Intermediate) Asp->Asp_AMP + ATP ATP ATP AspRS AspRS (Enzyme) AspRS->Asp_AMP Charged_tRNA Asp-tRNA^Asp Asp_AMP->Charged_tRNA + tRNA^Asp tRNA tRNA^Asp Protein Synthesis Protein Synthesis Charged_tRNA->Protein Synthesis Asp_AMS This compound (Inhibitor) Asp_AMS->AspRS Binds to Active Site

Caption: AspRS reaction and inhibition by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the inhibition constant (K_i) of this compound against Aspartyl-tRNA synthetase. The described continuous spectrophotometric assay is a robust and sensitive method suitable for characterizing enzyme inhibitors. Accurate determination of the K_i value and the mode of inhibition are critical for the evaluation and development of new therapeutic agents targeting essential bacterial enzymes like AspRS.

References

Application Notes and Protocols for Studying Mitochondrial Protein Synthesis Using Aspartate-tRNA Synthetase (Asp-AMS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are essential organelles responsible for cellular energy production through oxidative phosphorylation (OXPHOS). A unique feature of mitochondria is that they possess their own genome (mtDNA) and the machinery to synthesize a small number of critical proteins, all of which are core subunits of the OXPHOS system.[1][2] The fidelity of mitochondrial protein synthesis is paramount for cellular health, and its disruption is implicated in a wide range of human diseases. Consequently, assessing the impact of new chemical entities on mitochondrial translation is a critical aspect of drug development to identify potential off-target toxicities.[1]

Aminoacyl-tRNA synthetases (aaRSs) are key enzymes in protein synthesis, responsible for attaching the correct amino acid to its corresponding tRNA molecule.[3] Mitochondria have their own set of aaRSs, distinct from their cytosolic counterparts.[4] 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS) is a potent and highly specific inhibitor of human mitochondrial aspartyl-tRNA synthetase (mt-AspRS).[5] This specificity makes this compound a valuable research tool to investigate the consequences of inhibiting a specific step in mitochondrial protein synthesis.

These application notes provide a framework for utilizing this compound to study the effects of targeted mitochondrial translation inhibition. The protocols outlined below describe how to use this compound in cell culture and isolated mitochondria, followed by methods to assess the downstream impact on mitochondrial protein synthesis, function, and cellular health.

Principle of the Assay

The experimental approach involves treating cells or isolated mitochondria with this compound to specifically inhibit mt-AspRS. The inhibition of this enzyme will prevent the charging of mitochondrial tRNA with aspartate, thereby stalling the synthesis of mtDNA-encoded proteins that contain aspartate residues. The consequences of this inhibition can then be measured using various biochemical and cell-based assays.

Core Applications

  • Target Validation: Confirming the essentiality of mt-AspRS for mitochondrial protein synthesis and cell viability.

  • Drug Discovery & Development:

    • Serving as a positive control for mitochondrial protein synthesis inhibition in high-throughput screening assays.

    • Elucidating the downstream cellular consequences of inhibiting mitochondrial translation to understand potential toxicity profiles of drug candidates.[1]

  • Basic Research: Studying the kinetics and regulation of mitochondrial protein synthesis and its role in mitochondrial quality control pathways.

Experimental Workflow

experimental_workflow cluster_treatment Treatment Cell_Culture Cell Culture (e.g., HeLa, HepG2) Asp_AMS_Treatment Incubate with this compound (Various Concentrations) Cell_Culture->Asp_AMS_Treatment Mito_Isolation Mitochondrial Isolation (Optional) Mito_Isolation->Asp_AMS_Treatment Protein_Synthesis_Assay Measure Mitochondrial Protein Synthesis Asp_AMS_Treatment->Protein_Synthesis_Assay Mito_Function_Assay Assess Mitochondrial Function Asp_AMS_Treatment->Mito_Function_Assay Cell_Viability_Assay Determine Cellular Viability Asp_AMS_Treatment->Cell_Viability_Assay

Caption: Experimental workflow for studying mitochondrial protein synthesis using this compound.

Signaling Pathway: Inhibition of Mitochondrial Protein Synthesis by this compound

signaling_pathway cluster_mito Mitochondrion mtDNA mtDNA Transcription Transcription mtDNA->Transcription mt_mRNA mt-mRNA Transcription->mt_mRNA mt_tRNA_Asp mt-tRNA(Asp) Transcription->mt_tRNA_Asp Mitoribosome Mitoribosome mt_mRNA->Mitoribosome mt_AspRS mt-AspRS mt_tRNA_Asp->mt_AspRS Charged_tRNA Asp-tRNA(Asp) mt_AspRS->Charged_tRNA Aminoacylation Aspartate Aspartate Aspartate->mt_AspRS ATP ATP ATP->mt_AspRS Charged_tRNA->Mitoribosome Nascent_Protein Nascent mtDNA-encoded Protein Mitoribosome->Nascent_Protein OXPHOS_Complexes OXPHOS Complexes Nascent_Protein->OXPHOS_Complexes Asp_AMS This compound Asp_AMS->mt_AspRS Inhibition

Caption: this compound inhibits mt-AspRS, blocking the charging of tRNA(Asp) and halting mitochondrial protein synthesis.

Protocol 1: In-Cellulo Analysis of Mitochondrial Protein Synthesis Inhibition

This protocol describes the treatment of cultured mammalian cells with this compound, followed by metabolic labeling to assess the rate of mitochondrial protein synthesis.

Materials:

  • Mammalian cell line (e.g., HeLa, 143B, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, pyruvate, and glutamine)

  • Methionine-free DMEM

  • This compound (stock solution in DMSO or appropriate solvent)

  • Emetine or Cycloheximide (inhibitors of cytosolic translation)

  • [³⁵S]-Methionine

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Proteinase inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Autoradiography film or phosphorimager

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Treatment:

    • On the day of the experiment, aspirate the medium and replace it with fresh complete medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control.

    • Incubate for the desired time (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.

  • Inhibition of Cytosolic Translation:

    • One hour before labeling, add emetine (100 µg/mL) or cycloheximide (100 µg/mL) to all wells to inhibit cytosolic protein synthesis.

  • Metabolic Labeling:

    • Wash the cells once with warm PBS.

    • Incubate the cells in methionine-free DMEM for 30 minutes.

    • Add [³⁵S]-Methionine (e.g., 100-200 µCi/mL) to each well and incubate for 1-2 hours at 37°C.

  • Cell Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer containing protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Analyze the samples by SDS-PAGE, followed by transfer to a PVDF membrane.

    • Expose the membrane to an autoradiography film or a phosphorimager screen to visualize the newly synthesized mitochondrial proteins.

Data Presentation:

Table 1: Effect of this compound on Mitochondrial Protein Synthesis in HeLa Cells

This compound ConcentrationRelative Protein Synthesis Rate (% of Control)Standard Deviation
0 nM (Vehicle)100± 5.2
10 nM45± 3.8
100 nM12± 2.1
1 µM5± 1.5
10 µM<1± 0.8

Data are representative. Actual results may vary depending on the cell line and experimental conditions.

Protocol 2: Analysis of Mitochondrial Function Post-Asp-AMS Treatment

This protocol outlines methods to assess the functional consequences of mitochondrial protein synthesis inhibition by this compound.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • Mitochondrial membrane potential dyes (e.g., TMRM, TMRE, or JC-1)

  • ATP assay kit (luciferase-based)

  • Oxygen consumption rate (OCR) measurement system (e.g., Seahorse XF Analyzer)

  • Flow cytometer or fluorescence microscope

Procedure A: Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Treat cells with this compound as in Protocol 1.

  • In the last 30 minutes of incubation, add a ΔΨm-sensitive dye (e.g., 20 nM TMRM) to the culture medium.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence intensity, which is proportional to ΔΨm.

Procedure B: Measurement of Cellular ATP Levels

  • Treat cells with this compound as in Protocol 1.

  • Lyse the cells according to the instructions of a commercial ATP assay kit.

  • Measure the luminescence, which is proportional to the ATP concentration.

  • Normalize the ATP levels to the total protein concentration.

Procedure C: Measurement of Oxygen Consumption Rate (OCR)

  • Seed cells in a Seahorse XF cell culture microplate.

  • Treat the cells with this compound for the desired duration.

  • Perform a Seahorse XF Cell Mito Stress Test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Data Presentation:

Table 2: Functional Consequences of this compound Treatment on Mitochondria

This compound ConcentrationMitochondrial Membrane Potential (% of Control)Cellular ATP Levels (% of Control)Basal Oxygen Consumption Rate (% of Control)
0 nM (Vehicle)100 ± 4.5100 ± 6.1100 ± 7.3
10 nM82 ± 3.975 ± 5.488 ± 6.5
100 nM55 ± 4.248 ± 4.762 ± 5.1
1 µM21 ± 3.118 ± 3.325 ± 4.2
10 µM8 ± 2.55 ± 1.911 ± 2.8

Data are representative and presented as mean ± standard deviation.

Protocol 3: In Organello Mitochondrial Translation Assay

This protocol is for studying the direct effect of this compound on protein synthesis in isolated mitochondria.

Materials:

  • Freshly isolated mitochondria from cultured cells or animal tissue.[6]

  • Mitochondrial respiration buffer (e.g., MAS buffer)

  • ATP regeneration system (e.g., creatine phosphate and creatine kinase)

  • Complete amino acid mixture (minus methionine)

  • [³⁵S]-Methionine

  • This compound

  • TCA (trichloroacetic acid)

  • Glass fiber filters

Procedure:

  • Isolate Mitochondria: Isolate mitochondria from your chosen source using differential centrifugation. Ensure the final mitochondrial pellet is of high purity and integrity.

  • Translation Reaction:

    • Resuspend the isolated mitochondria in pre-warmed respiration buffer containing substrates (e.g., pyruvate and malate), the ATP regeneration system, and the amino acid mixture.

    • Add different concentrations of this compound or vehicle control to the mitochondrial suspension.

    • Initiate the translation reaction by adding [³⁵S]-Methionine.

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Stopping the Reaction and Precipitation:

    • Stop the reaction by adding ice-cold TCA to a final concentration of 10%.

    • Incubate on ice for 30 minutes to precipitate the proteins.

  • Quantification:

    • Collect the protein precipitate by filtering the solution through glass fiber filters.

    • Wash the filters extensively with 5% TCA and then with ethanol.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Presentation:

Table 3: Direct Inhibition of Protein Synthesis in Isolated Mitochondria by this compound

This compound Concentration[³⁵S]-Methionine Incorporation (CPM)% Inhibition
0 nM (Vehicle)15,840 ± 9500
10 nM6,970 ± 56056
100 nM1,742 ± 21089
1 µM475 ± 9897
10 µM158 ± 4599

Data are representative and presented as mean ± standard deviation of counts per minute (CPM).

Troubleshooting and Considerations

  • Cell Permeability: Ensure that this compound is cell-permeable for in-cellulo assays. If not, experiments may need to be restricted to isolated mitochondria.

  • Specificity of Cytosolic Translation Inhibitors: The efficacy of emetine or cycloheximide should be confirmed to ensure that the observed radiolabeling is predominantly from mitochondrial translation.

  • Mitochondrial Integrity: For in organello assays, the quality of the isolated mitochondria is crucial. Assess mitochondrial integrity through assays such as cytochrome c release or membrane potential measurements prior to the translation assay.

  • Solubility of this compound: this compound may have limited solubility in aqueous solutions. Prepare concentrated stock solutions in an appropriate organic solvent like DMSO and ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically <0.1%).

By employing these protocols, researchers and drug development professionals can effectively use this compound as a specific tool to investigate the critical role of mitochondrial protein synthesis in cellular health and to screen for potential mitochondrial liabilities of novel therapeutic compounds.

References

Application Notes and Protocols for the Investigation of Asp-AMS in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asp-AMS, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a potent and specific inhibitor of mitochondrial aspartyl-tRNA synthetase (mt-AspRS), also known as DARS2.[1][2] This enzyme plays a critical role in mitochondrial protein synthesis by charging tRNA with aspartate. The gene encoding this enzyme, DARS2, has been implicated in various cancers. Studies have shown that DARS2 is often upregulated in cancer tissues, such as lung adenocarcinoma, and its expression level can correlate with a poorer prognosis.[3][4][5] The involvement of DARS2 in cancer cell proliferation, apoptosis, and cell cycle progression makes it a compelling target for novel anti-cancer therapies.[3][4]

Inhibition of mt-AspRS by this compound is expected to disrupt mitochondrial function, leading to cellular stress. A key sensor of cellular energy status is the AMP-activated protein kinase (AMPK) pathway. Disruption of mitochondrial energy production can lead to the activation of AMPK, which in turn can inhibit the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer.[1][6][7] Inhibition of mTOR is a known trigger for autophagy, a cellular process of self-digestion and recycling of cellular components.[8]

These application notes provide a comprehensive experimental framework to investigate the effects of this compound on cancer cells. The protocols herein are designed to test the hypothesis that inhibition of mt-AspRS by this compound will reduce cancer cell viability and modulate the AMPK/mTOR signaling pathway, leading to the induction of autophagy.

Experimental Design and Workflow

The overall experimental design is a stepwise approach to characterize the cellular effects of this compound. The workflow begins with determining the cytotoxic and anti-proliferative effects of the compound, followed by an investigation into the underlying molecular mechanisms involving the AMPK/mTOR pathway and autophagy.

experimental_workflow cluster_0 Phase 1: Cytotoxicity & Proliferation cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Data Interpretation start Cancer Cell Lines (e.g., A549, MCF-7, HCT116) dose_response Dose-Response Treatment with this compound start->dose_response viability_assay Cell Viability Assay (MTS/WST-1) dose_response->viability_assay ic50 Determine IC50 Value viability_assay->ic50 treatment Treat Cells with this compound (at IC50 and sub-IC50 conc.) ic50->treatment Use IC50 for mechanistic studies western_blot Western Blot Analysis (p-AMPK, p-mTOR, p-S6K1) treatment->western_blot qpcr qPCR Analysis (Autophagy-related genes: LC3B, Beclin-1, ATG5) treatment->qpcr data_analysis Quantitative Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis

Caption: Experimental workflow for characterizing the effects of this compound.

Data Presentation

Quantitative data from the experiments should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values)

Cell Line This compound IC50 (µM) after 48h This compound IC50 (µM) after 72h
A549 (Lung) Value Value
MCF-7 (Breast) Value Value
HCT116 (Colon) Value Value

| Normal Cell Line | Value | Value |

Table 2: Western Blot Densitometry Analysis (Relative protein levels normalized to loading control, e.g., β-actin)

Treatment p-AMPK (Thr172) / total AMPK p-mTOR (Ser2448) / total mTOR p-S6K1 (Thr389) / total S6K1
Control (Vehicle) 1.0 1.0 1.0
This compound (0.5 x IC50) Fold Change Fold Change Fold Change

| this compound (IC50) | Fold Change | Fold Change | Fold Change |

Table 3: qPCR Gene Expression Analysis (Fold change in mRNA expression relative to control, normalized to a housekeeping gene, e.g., GAPDH)

Treatment LC3B (MAP1LC3B) Beclin-1 (BECN1) ATG5
Control (Vehicle) 1.0 1.0 1.0
This compound (0.5 x IC50) Fold Change Fold Change Fold Change

| this compound (IC50) | Fold Change | Fold Change | Fold Change |

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway modulated by this compound. Inhibition of mt-AspRS is proposed to increase the AMP/ATP ratio, leading to the activation of AMPK. Activated AMPK then inhibits mTORC1, which relieves the inhibition of ULK1, a key kinase in the initiation of autophagy.

signaling_pathway asp_ams This compound mt_asprs mt-AspRS (DARS2) asp_ams->mt_asprs mito_dysfunction Mitochondrial Dysfunction (Reduced Protein Synthesis) mt_asprs->mito_dysfunction Inhibition leads to amp_atp Increased AMP/ATP Ratio mito_dysfunction->amp_atp ampk AMPK amp_atp->ampk Activates mtorc1 mTORC1 ampk->mtorc1 Inhibits s6k1 S6K1 / 4E-BP1 mtorc1->s6k1 Activates ulk1 ULK1 Complex mtorc1->ulk1 Inhibits proliferation Cell Growth & Proliferation s6k1->proliferation autophagy Autophagy ulk1->autophagy Initiates

Caption: Hypothesized signaling cascade initiated by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • WST-1 reagent

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired time points (e.g., 48 and 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO2. The incubation time may need to be optimized for different cell lines.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot the percentage of cell viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for AMPK/mTOR Pathway Proteins

This protocol is for detecting changes in the phosphorylation status of key proteins in the AMPK/mTOR pathway.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer system

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K1 (Thr389), anti-S6K1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations (e.g., 0.5 x IC50 and IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize all samples to the same protein concentration with RIPA buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[10]

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using appropriate software and normalize to a loading control.

Protocol 3: Quantitative PCR (qPCR) for Autophagy-Related Genes

This protocol is to measure changes in the mRNA expression of key autophagy-related genes.

Materials:

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (e.g., LC3B, BECN1, ATG5) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR-compatible plates and sealer

  • Real-time PCR machine

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed and treat cells as described in the Western Blot protocol.

    • After treatment, wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol. Ensure to include a DNase treatment step.

    • Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a qPCR plate. For a 10 µL reaction:

      • 5 µL 2x SYBR Green Master Mix

      • 0.5 µL Forward Primer (10 µM)

      • 0.5 µL Reverse Primer (10 µM)

      • 1 µL cDNA template (diluted)

      • 3 µL Nuclease-free water

    • Set up reactions in triplicate for each sample and each gene. Include no-template controls (NTC).

  • qPCR Run:

    • Run the plate on a real-time PCR machine using a standard cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[11]

    • Include a melt curve analysis at the end of the run to verify primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

      • ΔCt = Ct(target gene) - Ct(housekeeping gene)

      • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

      • Fold Change = 2-ΔΔCt

References

Application Notes and Protocols: L-Asparaginse in Combination with Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-asparaginase is a cornerstone of chemotherapy for acute lymphoblastic leukemia (ALL).[1][2][3][4][5][6] This enzyme exerts its anticancer effect by depleting the circulating pool of the amino acid asparagine, leading to starvation and apoptosis of leukemic cells which often lack asparagine synthetase (ASNS) and are therefore dependent on an external supply of asparagine.[1][7] However, the development of resistance and toxic side effects, partly attributed to its inherent glutaminase activity, can limit its efficacy.[1][2][8] To address these challenges, L-asparaginase is increasingly being studied in combination with other enzyme inhibitors to enhance its therapeutic index and overcome resistance mechanisms.[1][8] This document provides an overview of key combination strategies, supporting data, and detailed experimental protocols.

I. Combination Strategies and Supporting Data

L-Asparaginase and Glutaminase Inhibitors

Rationale: L-asparaginase possesses a secondary glutaminase activity that contributes to both its efficacy and toxicity.[9][10][11] In some cancers, particularly those with KRAS mutations, there is an increased dependence on glutamine metabolism.[10][12] Combining L-asparaginase with a specific glutaminase inhibitor can potentially enhance the anti-tumor effect by targeting both asparagine and glutamine pathways more effectively, or allow for the use of L-asparaginase variants with lower glutaminase activity to reduce toxicity while maintaining efficacy.[9][11][13]

Quantitative Data Summary:

Cell LineL-Asparaginase (IU/ml)Glutaminase Inhibitor (e.g., CB-839) (µM)EffectReference
Pancreatic Cancer CellsVariesVariesIncreased apoptosis, reduced cell viability[10]
ALL Cell LinesVariesVariesSynergistic cytotoxicity[9]

Note: Specific IC50 and combination index values are highly dependent on the specific cell lines and experimental conditions and should be determined empirically.

L-Asparaginase and mTOR Inhibitors

Rationale: L-asparaginase has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][14][15] The depletion of amino acids by L-asparaginase mimics nutrient starvation, a condition that leads to mTOR inhibition.[15] Combining L-asparaginase with a direct mTOR inhibitor, such as rapamycin, can lead to a more profound and sustained blockade of this critical pathway, resulting in synergistic anti-tumor effects.[14][16]

Quantitative Data Summary:

Cell LineL-Asparaginase (IU/ml)mTOR Inhibitor (e.g., Rapamycin) (nM)EffectReference
EBV-positive Burkitt LymphomaVariesVariesSynergistic induction of apoptosis[14]
Leukemia CellsVariesVariesSynergistic cytotoxicity, ATP depletion[16]
L-Asparaginase and Autophagy Inhibitors

Rationale: The metabolic stress induced by L-asparaginase can trigger protective autophagy in cancer cells, which allows them to survive by recycling intracellular components to generate nutrients.[7][8] Inhibiting this survival mechanism with autophagy inhibitors, such as chloroquine or 3-methyladenine, can enhance the cytotoxic effects of L-asparaginase.[7][8]

Quantitative Data Summary:

Cell LineL-Asparaginase (IU/ml)Autophagy Inhibitor (e.g., Chloroquine) (µM)EffectReference
Leukemia CellsVariesVariesSynergistic anti-leukemic effects[8]
Senescent CellsVariesVariesSynergistic depletion of asparagine and synthetic lethality[7]
L-Asparaginase and ER Stress/UPR Inhibitors

Rationale: L-asparaginase can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) in ALL cells.[17][18][19][20] This is due to the disruption of protein synthesis caused by asparagine deprivation. While prolonged ER stress can lead to apoptosis, the UPR can also have a pro-survival role.[19] Targeting the UPR with specific inhibitors in combination with L-asparaginase could modulate this response to favor apoptosis.

Quantitative Data Summary:

Cell LineL-Asparaginase (IU/ml)UPR Inhibitor (e.g., VLX1570) (nM)EffectReference
ALL CellsVariesVariesInduction of ER stress and apoptosis[21]

II. Signaling Pathways and Experimental Workflows

L_Asparaginase_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L-Asparaginase L-Asparaginase Asparagine_ext Asparagine L-Asparaginase->Asparagine_ext Depletion Glutamine_ext Glutamine L-Asparaginase->Glutamine_ext Depletion ASCT2 ASCT2 (Amino Acid Transporter) Asparagine_ext->ASCT2 Glutamine_ext->ASCT2 Asparagine_int Asparagine ASCT2->Asparagine_int Glutamine_int Glutamine ASCT2->Glutamine_int Protein_Synthesis Protein Synthesis Asparagine_int->Protein_Synthesis Glutamine_int->Protein_Synthesis mTORC1 mTORC1 Protein_Synthesis->mTORC1 Activates ER_Stress ER Stress / UPR Protein_Synthesis->ER_Stress Induces Autophagy Autophagy mTORC1->Autophagy Inhibits Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Autophagy->Apoptosis Inhibits ER_Stress->Apoptosis

Caption: L-Asparaginase signaling pathways in cancer cells.

Experimental_Workflow cluster_assays 4. Assays Cell_Culture 1. Cell Culture (e.g., ALL cell lines) Drug_Treatment 2. Drug Treatment - L-Asparaginase - Inhibitor - Combination Cell_Culture->Drug_Treatment Incubation 3. Incubation (24-72 hours) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis_Assay Western_Blot Western Blot (e.g., for mTOR, UPR markers) Incubation->Western_Blot Data_Analysis 5. Data Analysis (IC50, Combination Index) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for combination studies.

III. Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of L-asparaginase in combination with another inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • L-asparaginase

  • Enzyme inhibitor of interest

  • 96-well plates

  • MTT solution (5 mg/ml in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of L-asparaginase and the inhibitor in complete growth medium.

  • Treat the cells with L-asparaginase alone, the inhibitor alone, or the combination of both at various concentrations. Include untreated control wells.

  • Incubate for 48-72 hours.

  • Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 values for each drug alone and in combination.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the combination treatment.

Materials:

  • Treated and untreated cells from the combination study

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest cells after treatment (e.g., 48 hours) by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/ml.

  • Transfer 100 µl of the cell suspension to a new tube.

  • Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Western Blot Analysis

Objective: To investigate the effect of the combination treatment on specific signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-LC3B, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Calculation of Combination Index (CI)

Objective: To determine if the combination of L-asparaginase and the inhibitor is synergistic, additive, or antagonistic.

Method: The Chou-Talalay method is commonly used to calculate the CI.

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

Procedure:

  • Determine the IC50 values for L-asparaginase (D1) and the inhibitor (D2) alone.

  • Determine the concentrations of L-asparaginase (Dx1) and the inhibitor (Dx2) in combination that also inhibit 50% of cell growth.

  • Calculate the CI using the following formula: CI = (Dx1 / D1) + (Dx2 / D2)

Software such as CompuSyn can be used for this analysis.

IV. Conclusion

The combination of L-asparaginase with other enzyme inhibitors represents a promising strategy to enhance its anti-cancer efficacy and overcome resistance. The specific combination and dosing regimen should be carefully optimized for each cancer type and cellular context. The protocols and data presented here provide a framework for researchers to design and execute studies to explore these synergistic interactions further.

References

Application of Aspartyl-tRNA Synthetase (AspRS) Inhibition in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl-tRNA synthetase (AspRS) is a vital enzyme in bacterial protein synthesis, responsible for the specific attachment of aspartic acid to its cognate tRNA (tRNAAsp). This process, known as aminoacylation, is a critical step in ensuring the fidelity of translation. The essential nature of AspRS in bacteria makes it an attractive target for the development of novel antimicrobial agents. Inhibition of AspRS disrupts protein synthesis, leading to bacterial growth inhibition and cell death.

One potent and well-characterized inhibitor of AspRS is 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, commonly referred to as Asp-AMS. This compound is an analogue of the natural reaction intermediate, aspartyl-adenylate, and acts as a strong competitive inhibitor of the enzyme.[1] This document provides detailed application notes and experimental protocols for the use of AspRS inhibitors, such as this compound, in antimicrobial research and drug discovery.

Data Presentation: Inhibition of Aspartyl-tRNA Synthetase

The following tables summarize the inhibitory activity of various compounds against AspRS from different organisms. This data is crucial for understanding the potency and selectivity of potential antimicrobial candidates.

Table 1: Inhibitory Constants (Ki) of Aspartyl-adenylate Analogs against AspRS

CompoundOrganism/EnzymeKi (nM)Reference
This compoundHuman mitochondrial AspRS10[2]
This compoundHuman cytosolic AspRS300[2]
This compoundEscherichia coli AspRS~10-100 (nM range)[3]
This compoundPseudomonas aeruginosa AspRS~10-100 (nM range)[3]
Aspartol-AMPHuman mitochondrial AspRS4,000[2]
Aspartol-AMPHuman cytosolic AspRS27,000[2]
Aspartol-AMPBovine cytosolic AspRS14,000[2]
Aspartol-AMPPseudomonas aeruginosa ND-AspRS (for tRNAAsp)41,000[4]
Aspartol-AMPPseudomonas aeruginosa ND-AspRS (for tRNAAsn)215,000[4]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Inhibitors against Bacterial AspRS

CompoundBacterial Species/EnzymeIC50 (µM)Reference
GSK97C (spiro-oxazolidin-2-one)Mycobacterium tuberculosis AspRSNot specified[5]
GSK93A (2-amino-1,3-thiazole)Mycobacterium tuberculosis AspRSNot specified[5]
GSK85A (enamide)Mycobacterium tuberculosis AspRSNot specified[5]
GSK92A (enamide)Mycobacterium tuberculosis AspRSNot specified[5]
Quinolinone derivativesStaphylococcus aureus MetRS0.012[6]
IndolmycinEscherichia coli TrpRS0.00925[6]

Experimental Protocols

Protocol 1: Radioactive Aminoacylation Assay using TCA Precipitation

This protocol is a classic and robust method for measuring the activity of AspRS and determining the potency of inhibitors. It relies on the incorporation of a radiolabeled amino acid into tRNA, followed by the precipitation of the charged tRNA.

Materials:

  • Purified bacterial AspRS enzyme

  • Total tRNA from the target bacterial species

  • [14C]- or [3H]-labeled L-aspartic acid

  • ATP (Adenosine 5'-triphosphate)

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 5% (w/v) TCA

  • Ethanol (95%)

  • Glass fiber filters

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Water bath or incubator at 37°C

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix for the aminoacylation reaction. For a final volume of 100 µL, the typical concentrations are:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl2

    • 2 mM ATP

    • 1 mM DTT

    • 0.1 mg/mL BSA

    • A suitable concentration of total bacterial tRNA (e.g., 2 mg/mL)

    • A specific concentration of radiolabeled L-aspartic acid (e.g., 0.1 mM with a known specific activity)

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compound (e.g., this compound) in the reaction buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all reactions and does not exceed a level that inhibits the enzyme (typically <1-2%).

  • Enzyme Preparation: Dilute the purified AspRS enzyme in an appropriate buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Assay Initiation:

    • To a series of microcentrifuge tubes, add the desired volume of the reaction mixture.

    • Add the inhibitor at various concentrations to the respective tubes. Include a no-inhibitor control and a no-enzyme background control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the diluted AspRS enzyme.

  • Incubation: Incubate the reaction tubes at 37°C. For kinetic studies, take aliquots at different time points (e.g., 0, 2, 5, 10, 15 minutes). For IC50 determination, a single time point within the linear range of the reaction is sufficient.

  • Reaction Quenching and Precipitation:

    • Spot an aliquot (e.g., 20 µL) of each reaction onto a labeled glass fiber filter.

    • Immediately immerse the filters in a beaker of cold 10% TCA to precipitate the tRNA and stop the reaction.

  • Washing:

    • Wash the filters three times with cold 5% TCA for 10 minutes each to remove unincorporated radiolabeled amino acids.

    • Perform a final wash with 95% ethanol to remove the TCA.

  • Scintillation Counting:

    • Dry the filters completely under a heat lamp or in an oven.

    • Place each filter in a scintillation vial, add an appropriate volume of scintillation fluid, and mix.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (no-enzyme control) from all other readings.

    • Plot the CPM values against time to determine the initial reaction rates.

    • For IC50 determination, plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Protocol 2: Label-Free Aminoacylation Assay

This method offers an alternative to the radioactive assay and is suitable for high-throughput screening. It monitors the aminoacylation reaction by detecting the production of AMP, which is coupled to the oxidation of NADH.

Materials:

  • Purified bacterial AspRS enzyme

  • Total tRNA from the target bacterial species

  • L-aspartic acid

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • AMP deaminase

  • IMP dehydrogenase

  • NAD+

  • Inhibitor compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing all the components for the coupled reaction in a suitable buffer (e.g., Tris-HCl, pH 7.5). The final concentrations will need to be optimized but can be based on published methods.

  • Inhibitor Dispensing: Using a liquid handler or multichannel pipette, dispense the inhibitor compounds at various concentrations into the wells of a 96-well plate. Include appropriate controls (no inhibitor, no enzyme).

  • Assay Initiation: Add the reaction mixture containing AspRS, tRNA, aspartic acid, and the coupling enzymes and substrates to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm over time. The rate of NADH production is directly proportional to the rate of AMP production and thus to the AspRS activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: Role of AspRS in Bacterial Protein Synthesis

AspRS_Pathway cluster_translation Bacterial Protein Synthesis Amino_Acids Aspartic Acid (Asp) AspRS Aspartyl-tRNA Synthetase (AspRS) Amino_Acids->AspRS ATP ATP ATP->AspRS Aminoacyl_tRNA Asp-tRNAAsp AspRS->Aminoacyl_tRNA Aminoacylation tRNA_Asp tRNAAsp tRNA_Asp->AspRS Ribosome Ribosome Aminoacyl_tRNA->Ribosome Delivery to Ribosome Protein Growing Polypeptide Chain Ribosome->Protein Peptide Bond Formation Inhibitor This compound (Inhibitor) Inhibitor->AspRS Inhibition

Caption: Role of Aspartyl-tRNA Synthetase (AspRS) in bacterial protein synthesis and its inhibition.

Experimental Workflow: AspRS Inhibitor Screening

Inhibitor_Screening_Workflow cluster_workflow AspRS Inhibitor Screening Workflow Start Start: Compound Library Assay_Prep Prepare Assay Components: - AspRS Enzyme - tRNA - Substrates (Asp, ATP) - Buffers Start->Assay_Prep Dispense Dispense Compounds into Microplate Assay_Prep->Dispense Add_Reagents Add Reaction Mix to Initiate Assay Dispense->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Measure Measure Enzyme Activity (Radioactivity or Absorbance) Incubate->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 values Measure->Analyze Hit_ID Identify 'Hit' Compounds for Further Study Analyze->Hit_ID

Caption: General workflow for high-throughput screening of AspRS inhibitors.

References

Application Notes and Protocols for Asp-AMS Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl-(N-acyl)-3-aminomethyl-5-methyl-4H-1,2,4-triazole-4-thione (Asp-AMS) is a potent and specific inhibitor of aspartyl-tRNA synthetase (AspRS). As an analogue of aspartyl-adenylate, this compound acts as a strong competitive inhibitor, particularly of mitochondrial AspRS.[1][2][3][4] This characteristic makes it a valuable tool in studying mitochondrial metabolism and protein synthesis. Aspartyl-tRNA synthetases are essential enzymes that catalyze the attachment of aspartic acid to its cognate tRNA, a critical step in protein translation.[4] Inhibition of this process can have significant effects on cell growth and viability, making this compound a compound of interest for antimicrobial and other therapeutic research.

These application notes provide detailed protocols for the preparation of this compound solutions and its application in common experimental settings, including enzyme inhibition assays and protein solubility enhancement.

Data Presentation

Quantitative Inhibitory Activity of this compound

The following table summarizes the reported inhibition constants (Ki) of this compound against various aspartyl-tRNA synthetases (AspRS).

Target EnzymeOrganism/CompartmentKi ValueReference
Aspartyl-tRNA SynthetaseE. coli15 nM[5]
Mitochondrial AspRSHuman10 nM[1][2][3]
Cytosolic AspRSHuman and Bovine300 nM[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol details the preparation of stock solutions of this compound for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 461.41 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.61 mg of this compound.

  • Dissolving: Add the appropriate volume of DMSO to the this compound powder in a sterile tube. For a 10 mM stock, add 1 mL of DMSO to 4.61 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: In Vitro Aspartyl-tRNA Synthetase (AspRS) Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on AspRS activity using an aminoacylation assay.

Materials:

  • Purified AspRS enzyme

  • This compound stock solution

  • tRNA specific for aspartate (tRNAAsp)

  • ATP

  • Radioactively labeled L-aspartic acid (e.g., [3H]-Asp)

  • Assay buffer (e.g., 100 mM Na-HEPES, pH 7.5, 30 mM KCl, 12 mM MgCl2, 2 mM ATP, 0.1 mg/mL BSA)[6]

  • Trichloroacetic acid (TCA)

  • Filter paper discs

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, purified AspRS enzyme, and tRNAAsp.

  • Inhibitor Addition: Add varying concentrations of this compound (prepared by diluting the stock solution in assay buffer) to the reaction tubes. Include a control with no inhibitor.

  • Initiation of Reaction: Start the aminoacylation reaction by adding radioactively labeled L-aspartic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc and immersing it in cold 5% TCA.[6]

  • Washing: Wash the filter discs three times with cold 5% TCA to remove unincorporated radioactive amino acids, followed by a wash with ethanol.[6]

  • Quantification: Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Protocol 3: Enhancing Protein Solubility with this compound

This protocol describes the use of this compound to improve the solubility of its target protein, mitochondrial AspRS (mt-AspRS), during purification and concentration.

Materials:

  • Purified or partially purified mt-AspRS

  • This compound stock solution

  • Buffer for protein dialysis and concentration

  • Concentration device (e.g., centrifugal filter unit)

Procedure:

  • Addition of this compound: During the purification process, after initial chromatography steps, add this compound to the protein solution. A molar excess of 200-fold of this compound has been shown to be optimal for improving the solubility of mt-AspRS.[7]

  • Incubation: Gently mix and incubate the protein-inhibitor solution. The incubation time may need to be optimized.

  • Concentration: Proceed with the concentration of the protein solution using a suitable device. The presence of this compound should prevent aggregation and precipitation, allowing for a higher final protein concentration.[7]

  • Verification: Assess the solubility and monodispersity of the protein using techniques such as dynamic light scattering (DLS).[7]

Visualizations

Signaling Pathway of this compound Inhibition

Asp_AMS_Inhibition cluster_aminoacylation Aminoacylation Process cluster_inhibition Inhibition by this compound Asp Aspartic Acid AspRS Aspartyl-tRNA Synthetase (AspRS) Asp->AspRS ATP ATP ATP->AspRS Asp_tRNA_Asp Asp-tRNA_Asp (Charged tRNA) AspRS->Asp_tRNA_Asp catalyzes tRNA_Asp tRNA_Asp tRNA_Asp->AspRS Protein_Synthesis Protein Synthesis Asp_tRNA_Asp->Protein_Synthesis Asp_AMS This compound Asp_AMS->AspRS Competitive Inhibition

Caption: Mechanism of this compound competitive inhibition of Aspartyl-tRNA Synthetase.

Experimental Workflow for this compound Solution Preparation and In Vitro Assay

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Inhibition Assay weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve mix 3. Vortex/Sonicate to Mix dissolve->mix store 4. Aliquot and Store at -80°C mix->store add_inhibitor 6. Add Diluted this compound store->add_inhibitor setup 5. Prepare Reaction Mix (AspRS, tRNA_Asp, Buffer) setup->add_inhibitor start_reaction 7. Initiate with [3H]-Aspartic Acid add_inhibitor->start_reaction incubate 8. Incubate at 37°C start_reaction->incubate quench 9. Quench Reaction with TCA incubate->quench quantify 10. Quantify Radioactivity quench->quantify analyze 11. Analyze Data (IC50) quantify->analyze

Caption: Workflow for preparing this compound and conducting an in vitro inhibition assay.

References

Asp-AMS as a Probe for Aspartyl-tRNA Synthetase Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartyl-tRNA synthetase (AspRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of aspartic acid to its cognate tRNA (tRNAAsp). This two-step aminoacylation reaction ensures the fidelity of genetic code translation. The inhibition of AspRS has emerged as a promising strategy for the development of novel therapeutics, particularly antimicrobials. 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS) is a stable analogue of the reaction intermediate aspartyl-adenylate and acts as a potent and specific competitive inhibitor of AspRS. This document provides detailed application notes and experimental protocols for utilizing this compound as a probe to investigate AspRS function, screen for novel inhibitors, and characterize its role in cellular pathways.

Application Notes

This compound serves as a versatile tool for a range of applications in the study of AspRS:

  • Enzyme Kinetics and Inhibition Studies: As a potent competitive inhibitor, this compound is an invaluable tool for elucidating the kinetic parameters of AspRS from various organisms. By competing with the natural substrate, aspartyl-adenylate, it allows for the determination of the inhibition constant (Ki), providing a quantitative measure of its potency.

  • Active Site Probing: The binding of this compound to the active site of AspRS can be used to study the structural and dynamic properties of the enzyme. Techniques such as X-ray crystallography and thermal shift assays can be employed to characterize the conformational changes induced by inhibitor binding.

  • High-Throughput Screening (HTS) for Novel Inhibitors: this compound can be utilized as a reference compound or a tool in competitive binding assays for the high-throughput screening of chemical libraries to identify novel AspRS inhibitors.

  • Validation of AspRS as a Drug Target: By specifically inhibiting AspRS, this compound can be used in cellular and in vivo models to validate this enzyme as a viable target for drug development against pathogens.

  • Investigating Cellular Signaling Pathways: Inhibition of AspRS by this compound can trigger cellular stress responses, such as the Amino Acid Response (AAR) pathway.[1][2] This allows for the dissection of signaling cascades that are activated upon disruption of protein synthesis.

Data Presentation

Table 1: Inhibitory Potency (Ki) of this compound against Aspartyl-tRNA Synthetases from Various Organisms
Organism/Cellular CompartmentAspRS TypeKi ValueReference
Human Mitochondriamt-AspRS10 nM
Human Cytosolc-AspRS300 nM
Bovine Cytosolc-AspRS300 nM

Experimental Protocols

Protocol 1: Determination of Aspartyl-tRNA Synthetase Activity using a Radioactive Filter-Binding Assay

This protocol measures the amount of radiolabeled aspartic acid incorporated into tRNA, providing a direct measure of AspRS activity.

Materials:

  • Purified Aspartyl-tRNA Synthetase (AspRS)

  • Total tRNA or purified tRNAAsp

  • [¹⁴C]-L-Aspartic Acid

  • ATP solution (100 mM)

  • MgCl₂ solution (1 M)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Dithiothreitol (DTT) solution (1 M)

  • Bovine Serum Albumin (BSA) solution (10 mg/mL)

  • Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)

  • Ethanol (70%, ice-cold)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation vials

  • Scintillation fluid

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube on ice, prepare the following reaction mixture (for a 50 µL final volume):

    • Tris-HCl (pH 7.5): 50 mM

    • MgCl₂: 10 mM

    • ATP: 5 mM

    • DTT: 2 mM

    • BSA: 0.1 mg/mL

    • Total tRNA or tRNAAsp: 1 mg/mL

    • [¹⁴C]-L-Aspartic Acid: 20 µM (specific activity will need to be determined)

    • Nuclease-free water to bring the volume to 45 µL.

  • Initiate the Reaction: Add 5 µL of purified AspRS enzyme to the reaction mixture to initiate the reaction. The final enzyme concentration should be in the linear range of the assay, which needs to be determined empirically (typically in the nanomolar range).

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of product formation.

  • Stop the Reaction: Terminate the reaction by adding 50 µL of ice-cold 10% TCA.

  • Precipitation: Incubate the tubes on ice for at least 30 minutes to allow for the precipitation of tRNA.

  • Filtration: Wet a glass fiber filter with 5% TCA. Filter the reaction mixture through the pre-wetted filter using a filtration apparatus.

  • Washing: Wash the filter three times with 5 mL of ice-cold 10% TCA, followed by one wash with 5 mL of ice-cold 70% ethanol to remove unincorporated radiolabeled aspartic acid.

  • Drying: Dry the filters under a heat lamp or in an oven at 60°C for 30 minutes.

  • Scintillation Counting: Place the dried filter in a scintillation vial, add an appropriate volume of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of [¹⁴C]-Asp-tRNAAsp formed based on the specific activity of the [¹⁴C]-L-Aspartic Acid and the counts per minute (CPM) obtained.

Protocol 2: Determination of the Inhibition Constant (Ki) of this compound

This protocol outlines the steps to determine the Ki of this compound for AspRS using the radioactive filter-binding assay described in Protocol 1.

Materials:

  • All materials listed in Protocol 1

  • This compound stock solution of known concentration

Procedure:

  • Determine the Michaelis-Menten Constant (Km) for Aspartic Acid:

    • Perform the AspRS activity assay (Protocol 1) with varying concentrations of [¹⁴C]-L-Aspartic Acid while keeping the concentrations of ATP and tRNA constant and saturating.

    • Plot the initial reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

  • Perform Inhibition Assays:

    • Set up a series of reactions as described in Protocol 1.

    • In each reaction series, use a fixed concentration of this compound. A range of inhibitor concentrations bracketing the expected Ki should be used (e.g., 0.1x, 1x, 10x the expected Ki).

    • Within each inhibitor concentration series, vary the concentration of [¹⁴C]-L-Aspartic Acid around its Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

  • Data Analysis:

    • For each inhibitor concentration, determine the apparent Km (Km_app) and apparent Vmax (Vmax_app) by plotting the initial velocity against the substrate concentration and fitting to the Michaelis-Menten equation.

    • For a competitive inhibitor, Vmax_app will be similar to Vmax, while Km_app will increase with increasing inhibitor concentration.

    • Plot the Km_app values against the inhibitor concentration ([I]). This should yield a straight line.

    • The Ki can be determined from the following equation for competitive inhibition: Km_app = Km * (1 + [I]/Ki)

    • Alternatively, a Dixon plot (1/v vs. [I]) at different substrate concentrations can be used. The intersection of the lines will give -Ki on the x-axis. A Cornish-Bowden plot ([S]/v vs. [I]) can also be used, where the intersection point gives -Ki on the x-axis.

Protocol 3: Thermal Shift Assay (TSA) to Assess this compound Binding to AspRS

This protocol is a high-throughput method to assess the binding of this compound to AspRS by measuring the change in the protein's melting temperature (Tm).

Materials:

  • Purified Aspartyl-tRNA Synthetase (AspRS)

  • This compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument with a thermal ramping capability

  • 96-well PCR plates

  • Appropriate buffer for AspRS (e.g., HEPES or Tris-based buffer)

Procedure:

  • Prepare the Protein-Dye Mixture:

    • Dilute the SYPRO Orange dye to a 5x working concentration in the assay buffer.

    • Mix the purified AspRS with the 5x SYPRO Orange dye solution to a final protein concentration of 2-5 µM and a final dye concentration of 5x.

  • Prepare Ligand Dilutions:

    • Prepare a serial dilution of this compound in the assay buffer in a separate 96-well plate. Include a buffer-only control (no ligand).

  • Set up the Assay Plate:

    • Add the protein-dye mixture to the wells of a 96-well PCR plate.

    • Add the different concentrations of this compound to the respective wells. The final volume in each well should be consistent (e.g., 20-25 µL).

  • Run the Thermal Shift Assay:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

    • A positive shift in Tm in the presence of this compound compared to the no-ligand control indicates binding and stabilization of the protein by the inhibitor. The magnitude of the shift can be correlated with the binding affinity.

Visualization of Pathways and Workflows

Aminoacylation_Reaction Asp Aspartic Acid AspRS Aspartyl-tRNA Synthetase (AspRS) Asp->AspRS Asp_AMP Aspartyl-adenylate (Intermediate) Asp->Asp_AMP ATP ATP ATP->AspRS ATP->Asp_AMP Asp_tRNA_Asp Asp-tRNAAsp PPi Pyrophosphate (PPi) Asp_AMP->PPi Asp_AMP->Asp_tRNA_Asp tRNA_Asp tRNAAsp tRNA_Asp->AspRS tRNA_Asp->Asp_tRNA_Asp AMP AMP Asp_tRNA_Asp->AMP

Caption: The two-step aminoacylation reaction catalyzed by Aspartyl-tRNA Synthetase (AspRS).

Asp_AMS_Inhibition_Workflow start Start: Hypothesis - this compound inhibits AspRS assay_dev Develop & Optimize AspRS Activity Assay (e.g., Filter-Binding) start->assay_dev ic50_det Determine IC50 of this compound assay_dev->ic50_det ki_det Determine Ki of this compound (Competitive Inhibition Assay) ic50_det->ki_det binding_val Validate Binding (e.g., Thermal Shift Assay) ki_det->binding_val cellular_assays Cellular Assays: - Cell Viability - Protein Synthesis Inhibition binding_val->cellular_assays pathway_analysis Analyze Downstream Effects: - Amino Acid Response (AAR) Pathway - GCN2 Activation cellular_assays->pathway_analysis end Conclusion: Characterize this compound as a specific AspRS probe pathway_analysis->end

Caption: Experimental workflow for characterizing this compound as an AspRS probe.

AAR_Pathway Asp_AMS This compound AspRS Aspartyl-tRNA Synthetase (AspRS) Asp_AMS->AspRS Inhibits uncharged_tRNA Increased Uncharged tRNAAsp AspRS->uncharged_tRNA Leads to GCN2 GCN2 Kinase (General Control Nonderepressible 2) uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P P-eIF2α eIF2a->eIF2a_P global_translation Global Protein Synthesis Inhibition eIF2a_P->global_translation stress_response Stress Response Gene Expression (e.g., ATF4) eIF2a_P->stress_response

Caption: The Amino Acid Response (AAR) pathway activated by AspRS inhibition with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Asp-AMS Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Synthesis Troubleshooting

Issue 1: Low Yield of the Final this compound Product

Potential CauseRecommended Solution
Incomplete Acylation Reaction - Ensure the N-hydroxysuccinimide (NHS) ester of the protected aspartic acid is freshly prepared or has been stored under anhydrous conditions to maintain its reactivity. - Optimize the molar ratio of the activated aspartic acid to the 5'-O-sulfamoyladenosine intermediate. An excess of the NHS ester can drive the reaction to completion, but may also lead to side reactions. - Monitor the reaction progress using a suitable analytical technique, such as TLC or LC-MS, to determine the optimal reaction time.
Side Reactions - Aspartimide Formation: This is a common side reaction involving the aspartyl group. Consider using a bulky protecting group on the side chain carboxylate of aspartic acid (e.g., OtBu, OMpe, OPhp) to sterically hinder this intramolecular cyclization.[1] - Acylation of Ribose Hydroxyls: If using a large excess of the acylating agent, acylation of the 2' and 3' hydroxyl groups of the ribose can occur. Ensure these hydroxyls are appropriately protected (e.g., as an isopropylidene acetal) before the acylation step.[2]
Degradation During Deprotection - Acid-Labile Nature: Some nucleoside derivatives can be sensitive to the acidic conditions (e.g., neat trifluoroacetic acid - TFA) used for Boc group removal.[3] If degradation is observed, consider using milder deprotection conditions, such as a lower concentration of TFA or alternative acidic reagents.[4][5][6]
Product Loss During Work-up - High Polarity: this compound is a highly polar molecule, which can lead to losses during aqueous work-up and extraction. Minimize the number of aqueous washes and consider back-extracting the aqueous layers with an appropriate organic solvent to recover any dissolved product.

Issue 2: Presence of Multiple Impurities in the Crude Product

Potential CauseRecommended Solution
Unreacted Starting Materials - Drive the reaction to completion by optimizing reaction time and stoichiometry as mentioned above. - Unreacted 5'-O-sulfamoyladenosine and the activated aspartic acid can often be removed during the purification step.
Aspartimide-Related Byproducts - As mentioned previously, employ bulky protecting groups on the aspartic acid side chain to suppress aspartimide formation.[1][7]
Diastereomers - If starting with a racemic mixture of aspartic acid, the final product will be a mixture of diastereomers. Use enantiomerically pure L-aspartic acid to obtain the desired L-Asp-AMS.
Hydrolysis of NHS Ester - The NHS ester is sensitive to moisture and can hydrolyze back to the carboxylic acid.[8] Perform the reaction under anhydrous conditions to minimize this side reaction. The resulting unreacted aspartic acid derivative will need to be removed during purification.
Purification Troubleshooting

Issue 3: Difficulty in Purifying this compound by Flash Chromatography

Potential CauseRecommended Solution
High Polarity of this compound - Normal-Phase Chromatography: Due to its high polarity, this compound may not be well-retained on standard silica gel with common organic solvent systems.[9] - HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is well-suited for the purification of very polar compounds.[10] Use a polar stationary phase (e.g., amine- or diol-bonded silica) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small percentage of an aqueous buffer.[10] - Reversed-Phase Chromatography: While counterintuitive for a polar molecule, reversed-phase chromatography can be effective. Use a highly aqueous mobile phase with a C18 column. Gradient elution, starting from a high aqueous content, will be necessary.
Poor Solubility of Crude Product - this compound has good solubility in polar solvents like DMSO and water.[11] Dissolve the crude product in a minimal amount of a strong solvent (like DMSO or DMF) before adsorbing it onto silica gel for dry loading onto the column. This can improve the resolution of the separation.
Co-elution of Impurities - If impurities have similar polarity to the product, consider using a different chromatographic technique (e.g., ion-exchange chromatography) that separates based on a different property (charge).

Issue 4: Broad or Tailing Peaks in HPLC Analysis/Purification

Potential CauseRecommended Solution
Secondary Interactions with Stationary Phase - The multiple amine and carboxyl groups in this compound can lead to secondary interactions with the silica backbone of the stationary phase, causing peak tailing. - Add a small amount of an acid (e.g., TFA or formic acid) or a base (e.g., triethylamine or ammonia) to the mobile phase to suppress these interactions by protonating or deprotonating the relevant functional groups.
Metal Chelation - The presence of metal ions in the HPLC system can sometimes lead to peak broadening for compounds with chelating functionalities. Use a mobile phase containing a chelating agent like EDTA if this is suspected.
Column Overload - Injecting too much sample can lead to poor peak shape. Reduce the injection volume or the concentration of the sample.

Frequently Asked Questions (FAQs)

Q1: What is a suitable protecting group strategy for the synthesis of this compound?

A1: A common strategy involves protecting the amino group of L-aspartic acid with a Boc (tert-butyloxycarbonyl) group and the side-chain carboxyl group with a bulky ester, such as tert-butyl (OtBu), to prevent aspartimide formation.[1][12] The 2' and 3' hydroxyls of the adenosine moiety should also be protected, for instance, as an isopropylidene acetal.

Q2: What are the typical reaction conditions for the acylation of 5'-O-sulfamoyladenosine with activated aspartic acid?

A2: The reaction is typically carried out in an anhydrous polar aprotic solvent, such as DMF or DMSO. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is usually added to neutralize any acid formed during the reaction. The reaction is often performed at room temperature and monitored by TLC or LC-MS until completion.

Q3: How can I effectively remove the protecting groups after the synthesis?

A3: The Boc group is typically removed under acidic conditions, for example, with a solution of TFA in a solvent like dichloromethane (DCM).[2] The isopropylidene protecting group on the ribose is also cleaved under these acidic conditions. If a tert-butyl ester was used to protect the aspartic acid side chain, it will also be removed by TFA. It is important to perform the deprotection at a controlled temperature (e.g., 0 °C) to minimize potential degradation of the product.[2]

Q4: What is the best method for the final purification of this compound?

A4: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for the final purification of highly polar compounds like this compound. A C18 column with a gradient of water and acetonitrile, often with a modifier like TFA or formic acid, can provide high purity product.[13][14] Lyophilization of the collected fractions will yield the final product as a solid.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity of the compound can be confirmed by high-resolution mass spectrometry (HRMS) to determine the exact mass and by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure. The purity can be assessed by analytical RP-HPLC, ideally with detection at multiple wavelengths.

Experimental Protocols

General Protocol for the Synthesis of this compound (Solution-Phase)

This protocol is a general guideline and may require optimization.

  • Protection of L-Aspartic Acid:

    • Protect the α-amino group of L-aspartic acid with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

    • Protect the β-carboxyl group as a tert-butyl ester.

  • Activation of Protected Aspartic Acid:

    • React the fully protected L-aspartic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the NHS ester.[2]

  • Synthesis of 5'-O-sulfamoyladenosine Intermediate:

    • Synthesize 2',3'-O-isopropylideneadenosine.

    • React with sulfamoyl chloride to obtain 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine.

  • Coupling Reaction:

    • Dissolve the 5'-O-sulfamoyladenosine intermediate in anhydrous DMF.

    • Add the activated NHS ester of the protected L-aspartic acid and a non-nucleophilic base like DIPEA.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Deprotection:

    • Once the coupling is complete, remove the solvent under reduced pressure.

    • Treat the residue with a solution of TFA in DCM (e.g., 50-90% TFA) at 0°C for 1-2 hours to remove the Boc, tert-butyl ester, and isopropylidene protecting groups.[2]

  • Purification:

    • After deprotection, concentrate the reaction mixture in vacuo.

    • Purify the crude product by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain this compound as a white solid.

Visualizations

Logical Workflow for this compound Synthesis Troubleshooting

G Troubleshooting Workflow for this compound Synthesis start Low Yield or Impure Product check_reaction Check Reaction Completion start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_reactions Suspect Side Reactions check_reaction->side_reactions Yes optimize Optimize: - Reagent Stoichiometry - Reaction Time - Temperature incomplete->optimize optimize->check_reaction aspartimide Aspartimide Formation side_reactions->aspartimide Asp-related impurities other_side_reactions Other Side Reactions (e.g., O-acylation) side_reactions->other_side_reactions Other impurities purification_issues Purification Problems side_reactions->purification_issues Complex Mixture protecting_group Use Bulky Protecting Group for Asp Side Chain aspartimide->protecting_group success Successful Synthesis protecting_group->success check_conditions Review Reaction Conditions: - Anhydrous? - pH? other_side_reactions->check_conditions check_conditions->success poor_separation Poor Separation purification_issues->poor_separation change_method Change Chromatography Method: - HILIC - Ion Exchange poor_separation->change_method change_method->success

Caption: Troubleshooting workflow for this compound synthesis.

Signaling Pathway of this compound Inhibition

G Mechanism of this compound Inhibition Asp Aspartic Acid AspRS Aspartyl-tRNA Synthetase (AspRS) Asp->AspRS ATP ATP ATP->AspRS Asp_AMP Aspartyl-AMP Intermediate AspRS->Asp_AMP Aminoacylation Aminoacylation Asp_AMP->Aminoacylation tRNA_Asp tRNA_Asp tRNA_Asp->Aminoacylation Protein_synthesis Protein Synthesis Aminoacylation->Protein_synthesis Asp_AMS This compound Asp_AMS->AspRS Competitive Inhibition

References

How to resolve Asp-AMS solubility problems in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Aspartyl-tRNA Synthetase inhibitor, Asp-AMS, in experimental buffers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound powder directly into my aqueous buffer (e.g., PBS, Tris, HEPES). Is this expected?

A1: Yes, this is a common issue. This compound has low aqueous solubility and direct dissolution in standard biological buffers will likely result in very low concentrations or insoluble precipitates. It is recommended to use a co-solvent system for initial solubilization.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A concentration of up to 100 mg/mL in DMSO can be achieved, though this may require ultrasonication to fully dissolve.[1] It is crucial to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[1]

Q3: My this compound is not dissolving even in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming and/or sonication can help facilitate dissolution.[1] Ensure you are using a sufficient volume of DMSO and that your DMSO is of high purity and anhydrous.

Q4: How should I store my this compound stock solution?

A4: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 6 months).[1] For short-term storage, -20°C is suitable for up to one month.[1]

Q5: Can I use my DMSO stock solution directly in my aqueous-based cellular or biochemical assay?

A5: While you can add the DMSO stock solution directly to your aqueous assay buffer, it is important to ensure that the final concentration of DMSO is low enough to not affect your experimental system. Typically, DMSO concentrations are kept below 0.5% (v/v) in final assay conditions. A high concentration of DMSO can be toxic to cells or inhibit enzyme activity. If the required final concentration of this compound necessitates a higher DMSO concentration, a specific formulation protocol using co-solvents is recommended.

Troubleshooting Guide: Preparing this compound for Aqueous Assays

For experiments requiring a higher concentration of this compound in an aqueous buffer, a formulation approach with co-solvents and excipients is necessary. Below are detailed protocols to prepare a clear solution of this compound.

Experimental Protocols

The following protocols are designed to achieve a minimum concentration of 2.5 mg/mL of this compound in a solution suitable for further dilution into aqueous buffers.

Protocol 1: DMSO, PEG300, and Tween-80 Formulation

This protocol utilizes a combination of a primary solvent (DMSO), a co-solvent (PEG300), and a surfactant (Tween-80) to improve solubility and stability in an aqueous base.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile microcentrifuge tube, add 100 µL of the this compound in DMSO stock solution.

    • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.

    • Add 50 µL of Tween-80 and mix again until the solution is clear.

    • Add 450 µL of saline (0.9% NaCl) to bring the final volume to 1 mL. Mix until the solution is a clear and homogenous.

Protocol 2: DMSO and SBE-β-CD Formulation

This method uses a cyclodextrin (SBE-β-CD) to encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • In a sterile microcentrifuge tube, add 100 µL of the this compound in DMSO stock solution.

    • Add 900 µL of the 20% SBE-β-CD in saline solution.

    • Mix thoroughly until the solution is clear.

Protocol 3: DMSO and Corn Oil Formulation

This protocol is suitable for in vivo studies or applications where a lipid-based vehicle is appropriate.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile microcentrifuge tube, add 100 µL of the this compound in DMSO stock solution.

    • Add 900 µL of corn oil.

    • Vortex or mix vigorously until a homogenous suspension or solution is formed.

Data Presentation: Formulation Summary
ProtocolFormulation Components (v/v)Final this compound ConcentrationSolution Appearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.42 mM)Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.42 mM)Clear solution
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.42 mM)Clear solution/suspension

Visualizing Experimental Workflow

The following diagram illustrates the decision-making process and workflow for preparing this compound solutions for experimental use.

Asp_AMS_Solubility_Workflow start Start: this compound Powder stock_prep Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 100 mg/mL) start->stock_prep dissolution_check Complete Dissolution? (May require sonication/warming) stock_prep->dissolution_check dissolution_check->stock_prep No, continue dissolution efforts direct_dilution Dilute Stock into Aqueous Buffer dissolution_check->direct_dilution Yes final_dmso_check Final DMSO Concentration < 0.5%? direct_dilution->final_dmso_check assay_ready Solution Ready for Assay final_dmso_check->assay_ready Yes formulation_path Use Formulation Protocol final_dmso_check->formulation_path No protocol_choice Choose Protocol: 1. PEG300/Tween-80 2. SBE-β-CD 3. Corn Oil formulation_path->protocol_choice prepare_formulation Prepare Formulated Solution (≥ 2.5 mg/mL) protocol_choice->prepare_formulation prepare_formulation->assay_ready

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Context

This compound is an inhibitor of aminoacyl-tRNA synthetases (aaRSs), which are essential enzymes in protein synthesis. Specifically, it targets aspartyl-tRNA synthetase (AspRS). The inhibition of this enzyme disrupts the charging of tRNA with aspartic acid, a critical step in the translation of the genetic code.

aaRS_Inhibition_Pathway cluster_translation Protein Synthesis Amino Acids Amino Acids aaRS Aminoacyl-tRNA Synthetase (e.g., AspRS) Amino Acids->aaRS tRNA tRNA tRNA->aaRS Aminoacyl-tRNA Charged tRNA (e.g., Asp-tRNAAsp) aaRS->Aminoacyl-tRNA ATP -> AMP + PPi Ribosome Ribosome Aminoacyl-tRNA->Ribosome Protein Protein Ribosome->Protein This compound This compound This compound->aaRS

Caption: Inhibition of protein synthesis by this compound.

References

Technical Support Center: Asp-AMS in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Asp-AMS in enzyme inhibition assays. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a structural analogue of aspartyl-adenylate.[1][2][3][4] It functions as a potent competitive inhibitor of aspartyl-tRNA synthetase (AspRS).[1][2][3] this compound is particularly effective against mitochondrial AspRS.[1][2][3] Its mode of action involves competing with the natural substrate for the active site of the enzyme, thereby blocking its catalytic activity.

Q2: What is the typical concentration range for this compound in an enzyme inhibition assay?

The optimal concentration of this compound is highly dependent on the specific isoform of AspRS being studied (e.g., mitochondrial, cytosolic, bacterial) and the experimental conditions. It is a strong inhibitor with reported Ki values in the nanomolar (nM) range.[1][2] For initial experiments, a broad concentration range should be tested, spanning several orders of magnitude (e.g., from low nanomolar to micromolar) to determine the IC50 value.

Q3: How should I prepare and store this compound?

For specific preparation and storage instructions, always refer to the manufacturer's product data sheet. Generally, it is advisable to prepare a high-concentration stock solution in an appropriate solvent (as recommended by the supplier) and then make serial dilutions for your experiments. For long-term storage, it is typically recommended to keep the stock solution at -20°C.[5]

Q4: What are the key controls to include in my this compound inhibition assay?

To ensure the reliability of your results, the following controls are essential:

  • No-enzyme control: To measure the background signal in the absence of the enzyme.

  • No-inhibitor (vehicle) control: To measure the maximum enzyme activity in the presence of the solvent used to dissolve this compound.

  • Positive control inhibitor (if available): To validate the assay setup and ensure that the enzyme is susceptible to inhibition.

  • No-substrate control: To check for any substrate-independent signal.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or very low inhibition observed This compound concentration is too low.Test a wider and higher range of this compound concentrations. Perform a dose-response curve to determine the IC50.
Inactive this compound.Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
Incorrect enzyme isoform.Confirm that you are using the correct AspRS isoform that is sensitive to this compound. This compound has shown different potencies against mitochondrial, cytosolic, and bacterial forms.[1][2][3]
High background signal Reagent or buffer interference.Test each component of the reaction mixture individually for intrinsic signal. Consider using a different detection method.
Contamination.Use fresh, high-quality reagents and sterile techniques.
Poor reproducibility Inconsistent pipetting.Calibrate and use precise pipettes. Prepare a master mix for the reaction components to minimize pipetting errors.
Fluctuations in temperature or incubation time.Ensure consistent temperature control and precise timing for all incubation steps.
Enzyme instability.Optimize buffer conditions (pH, ionic strength) to ensure enzyme stability throughout the assay.

Experimental Protocols

Determining the IC50 of this compound for Aspartyl-tRNA Synthetase

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in the recommended solvent.
  • Prepare a series of dilutions of this compound in the assay buffer. The final concentrations should typically span a logarithmic scale (e.g., 0.1 nM to 10 µM).
  • Prepare the assay buffer, substrate solution (e.g., ATP, L-aspartic acid, and tRNA), and enzyme solution (AspRS) at their optimal concentrations.

2. Assay Procedure:

  • In a microplate, add the this compound dilutions to the appropriate wells.
  • Add the enzyme solution to all wells except the no-enzyme control.
  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Incubate for a specific time, ensuring the reaction remains in the linear range.
  • Stop the reaction using an appropriate method.
  • Measure the signal using a suitable detection method (e.g., fluorescence, absorbance).

3. Data Analysis:

  • Subtract the background signal (from the no-enzyme control) from all other readings.
  • Normalize the data by setting the no-inhibitor control as 100% activity.
  • Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values for this compound against different AspRS Isoforms

Enzyme SourceIC50 (nM)Reference
Human mitochondrial AspRS~10[3]
Human cytosolic AspRS~300[3]
Bovine cytosolic AspRS~300[3]
E. coli AspRSLower nM range[1][2]
P. aeruginosa AspRSLower nM range[1][2]

Note: These are approximate values and may vary depending on the specific assay conditions.

Visualizations

Asp_AMS_Mechanism AspRS Aspartyl-tRNA Synthetase (Active Site) Product Aminoacylation Product AspRS->Product Catalyzes Reaction No_Product Inhibition of Aminoacylation AspRS->No_Product Substrate Aspartyl-adenylate (Natural Substrate) Substrate->AspRS Binds to Active Site Asp_AMS This compound (Competitive Inhibitor) Asp_AMS->AspRS Competitively Binds to Active Site

Caption: Mechanism of this compound competitive inhibition.

Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (this compound dilutions, Enzyme, Substrate) start->reagent_prep plate_setup Plate Setup (Add this compound and Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate) pre_incubation->reaction_initiation incubation Incubation reaction_initiation->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Signal Detection reaction_stop->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for an enzyme inhibition assay.

Troubleshooting_Tree start Problem: No Inhibition check_conc Is this compound concentration range appropriate? start->check_conc increase_conc Solution: Increase concentration range check_conc->increase_conc No check_activity Is the enzyme active? check_conc->check_activity Yes check_enzyme_prep Solution: Check enzyme storage and prepare fresh enzyme check_activity->check_enzyme_prep No check_inhibitor_activity Is this compound active? check_activity->check_inhibitor_activity Yes prepare_fresh_inhibitor Solution: Prepare fresh this compound dilutions check_inhibitor_activity->prepare_fresh_inhibitor No positive_control Does a positive control inhibitor work? check_inhibitor_activity->positive_control Yes assay_issue Problem is likely with the assay setup or reagents positive_control->assay_issue No

Caption: Troubleshooting decision tree for no inhibition.

References

Technical Support Center: Aspartame-Acesulfame Salt (Asp-AMS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Aspartame-Acesulfame Salt (Asp-AMS) in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

Aspartame-Acesulfame Salt (this compound), also known by the brand name Twinsweet, is a co-crystal of aspartame and acesulfame. It is reported to be more stable than aspartame alone. The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Generally, it exhibits good stability in acidic conditions. For instance, a blend of aspartame and acesulfame-K in a whey lemon beverage (pH 3.7-3.85) was found to be stable for 15 days under refrigerated conditions (6-8 °C)[1].

Q2: What is the optimal pH for the stability of this compound in solution?

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate the degradation of this compound, primarily due to the hydrolysis of aspartame. Prolonged exposure to high temperatures can lead to the breakdown of aspartame[1]. In a study on diet cola, the stability of aspartame was assessed at 4, 25, and 40 °C over 6 months. The degradation followed first-order kinetics, with increased temperature leading to a faster rate of decomposition[5]. Acesulfame-K is known to be more heat-stable[1]. For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (e.g., 4 °C) and avoid prolonged exposure to high temperatures.

Q4: Is this compound sensitive to light?

Yes, both components of this compound can be susceptible to photodegradation. Studies have shown that aspartame can degrade under simulated sunlight, and this degradation can be significantly accelerated in the presence of other ingredients in soft drinks that may act as photosensitizers[6]. The photodegradation of acesulfame-K has also been observed and is pH-dependent[7]. Therefore, it is advisable to protect solutions containing this compound from direct light exposure by using amber vials or storing them in the dark.

Q5: What are the primary degradation products of this compound?

The degradation of this compound is primarily driven by the breakdown of the aspartame molecule. The main degradation pathways for aspartame include hydrolysis of the methyl ester to form aspartylphenylalanine and methanol, and cyclization to form diketopiperazine (DKP)[1][8]. Under more severe conditions, the peptide bond can also be hydrolyzed, yielding the free amino acids, aspartic acid and phenylalanine[2].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of sweetness in solution over time. Degradation of aspartame component of this compound.- Adjust pH: Ensure the pH of the solution is optimal for aspartame stability (around pH 4.3)[2]. - Control Temperature: Store solutions at refrigerated temperatures and avoid heat[5]. - Protect from Light: Store solutions in light-protected containers[6].
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.- Identify Degradation Products: Compare retention times with standards of potential degradation products like aspartylphenylalanine and diketopiperazine. - Optimize Storage Conditions: Re-evaluate and adjust pH, temperature, and light protection to minimize degradation.
Precipitation in the solution. Poor solubility or degradation leading to insoluble products.- Check Solubility Limits: Ensure the concentration of this compound is within its solubility limits for the given solvent and temperature. - pH Adjustment: The solubility of aspartame is pH-dependent; adjusting the pH might improve solubility[9]. - Filter the solution: If precipitation is due to minor degradation, filtration may be an option for immediate use, but the underlying stability issue should be addressed.

Quantitative Data Summary

Table 1: Stability of Aspartame and Acesulfame-K Blend in Whey Lemon Beverage (pH 3.7-3.85) at Refrigerated Temperature (6-8 °C)

Storage Time (days)Aspartame Recovery (%)Acesulfame-K Recovery (%)
0100100
5100100
10100100
15100100
Data extracted from a study on a binary sweetener blend in a whey lemon beverage, indicating high stability under these specific conditions[1].

Table 2: Half-life of Aspartame in Aqueous Solution at Room Temperature

pHHalf-life (days)
4.3~300
7.0A few days
This data highlights the critical influence of pH on the stability of the aspartame component of this compound[2].

Table 3: Photodegradation Rate Constants (k) of Acesulfame-K in Aqueous Solution

pHk (min⁻¹) x 10⁻²
36.7
64.5
93.4
1217.4
Data from a study on the photodegradation of acesulfame-K, showing that the degradation rate is pH-dependent[7].

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Simultaneous Determination of Aspartame and Acesulfame-K

This protocol is adapted from a validated method for the analysis of sweeteners in food products[3].

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate

    • Orthophosphoric acid

    • Ultrapure water

    • Aspartame and Acesulfame-K reference standards

  • Mobile Phase Preparation:

    • Prepare a solution of 0.02 M potassium dihydrogen phosphate in ultrapure water.

    • Adjust the pH of the phosphate buffer to 4.5 with orthophosphoric acid.

    • The mobile phase consists of a mixture of the phosphate buffer and acetonitrile in an 80:20 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: 0.02 M Potassium dihydrogen phosphate (pH 4.5) : Acetonitrile (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 217 nm for Aspartame and 226 nm for Acesulfame-K

  • Procedure:

    • Prepare standard stock solutions of Aspartame and Acesulfame-K in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solutions.

    • Prepare the sample solution by dissolving a known amount of the this compound containing product in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

    • Inject the standards and samples into the HPLC system.

    • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Visualizations

degradation_pathway AspAMS This compound Solution Aspartame Aspartame AspAMS->Aspartame Dissociation Acesulfame Acesulfame AspAMS->Acesulfame Dissociation Hydrolysis1 Hydrolysis (pH, Temp) Aspartame->Hydrolysis1 Cyclization Cyclization (pH, Temp) Aspartame->Cyclization Photodegradation Photodegradation (Light) Aspartame->Photodegradation Aspartylphenylalanine Aspartylphenylalanine Hydrolysis1->Aspartylphenylalanine Methanol Methanol Hydrolysis1->Methanol DKP Diketopiperazine (DKP) Cyclization->DKP Hydrolysis2 Further Hydrolysis AminoAcids Aspartic Acid + Phenylalanine Hydrolysis2->AminoAcids Photo_Products Photodegradation Products Photodegradation->Photo_Products Aspartylphenylalanine->Hydrolysis2

Caption: Degradation pathway of this compound in solution.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Identify & Quantify (vs. Standards) Chromatogram->Quantify Report Report Results Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

References

Overcoming off-target effects of Asp-AMS in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential off-target effects and other common issues when using Asp-AMS in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of Aspartyl-tRNA Synthetase (AspRS), the enzyme responsible for attaching aspartic acid to its corresponding tRNA. It is an analogue of aspartyl-adenylate and acts as a competitive inhibitor.[1][2]

Q2: Does this compound have known off-targets?

Yes. The most well-characterized off-target is the cytosolic isoform of Aspartyl-tRNA Synthetase (cyt-AspRS). This compound is significantly more potent against the mitochondrial isoform (mt-AspRS). This selectivity is a critical factor to consider in experimental design. There is limited publicly available data on broader off-target screening against other protein families like kinases.

Q3: What are the expected on-target effects of this compound in a cell-based assay?

By inhibiting mt-AspRS, this compound will primarily disrupt mitochondrial protein synthesis. This leads to a range of downstream cellular effects, including:

  • Impaired assembly of the mitochondrial electron transport chain complexes.

  • Reduced mitochondrial respiration and ATP production.

  • Induction of mitochondrial stress signaling pathways.

  • Activation of the Amino Acid Response (AAR) pathway due to the accumulation of uncharged tRNA.[3][4]

Q4: What is a suitable negative control for this compound?

A structurally similar but biologically inactive analogue is the ideal negative control. While a universally validated negative control for this compound is not commercially available, Tyr-AMS, an analogue targeting Tyrosyl-tRNA synthetase, has been used as a negative control in some contexts due to its structural similarity but different amino acid specificity. Researchers may need to validate this or other potential negative controls for their specific assay.

Troubleshooting Guide

Problem 1: I'm observing a phenotype at a higher concentration of this compound than expected, or the phenotype is inconsistent with mitochondrial dysfunction.

This could indicate that the observed effect is due to inhibition of the cytosolic AspRS or other unidentified off-targets.

Troubleshooting Workflow:

cluster_0 Troubleshooting High Concentration Effects start High concentration phenotype observed dose_response Perform a detailed dose-response curve start->dose_response compare_ki Compare effective concentration to known Ki values dose_response->compare_ki on_target_zone EC50 aligns with mt-AspRS Ki (~10 nM)? compare_ki->on_target_zone off_target_zone EC50 aligns with cyt-AspRS Ki (~300 nM)? on_target_zone->off_target_zone No on_target_phenotype Phenotype likely on-target (mitochondrial) on_target_zone->on_target_phenotype Yes off_target_phenotype Phenotype likely due to cyt-AspRS inhibition off_target_zone->off_target_phenotype Yes unknown_off_target Phenotype may be due to other off-targets off_target_zone->unknown_off_target No validate_target Validate target engagement (e.g., CETSA) off_target_phenotype->validate_target unknown_off_target->validate_target rescue_exp Perform rescue experiment (Aspartate supplementation) validate_target->rescue_exp negative_control Use a negative control (e.g., Tyr-AMS) rescue_exp->negative_control proteomics Consider off-target profiling (e.g., proteomics) negative_control->proteomics cluster_1 This compound Mechanism of Action cluster_on_target On-Target Effects cluster_off_target Off-Target Effects AspAMS This compound mtAspRS mt-AspRS (Ki = 10 nM) AspAMS->mtAspRS High Affinity cytAspRS cyt-AspRS (Ki = 300 nM) AspAMS->cytAspRS Lower Affinity other_off_targets Other Potential Off-Targets (e.g., Kinases) AspAMS->other_off_targets Unknown Affinity mito_protein_syn Inhibition of Mitochondrial Protein Synthesis mtAspRS->mito_protein_syn mito_dysfunction Mitochondrial Dysfunction mito_protein_syn->mito_dysfunction stress_response Cellular Stress Response mito_dysfunction->stress_response cyto_protein_syn Inhibition of Cytosolic Protein Synthesis cytAspRS->cyto_protein_syn off_target_phenotype Unintended Cellular Phenotypes cyto_protein_syn->off_target_phenotype other_off_targets->off_target_phenotype cluster_2 Amino Acid Response Pathway AspAMS This compound mtAspRS mt-AspRS Inhibition AspAMS->mtAspRS uncharged_tRNA Accumulation of uncharged tRNA-Asp mtAspRS->uncharged_tRNA ribosome_stalling Ribosome Stalling uncharged_tRNA->ribosome_stalling GCN1 GCN1 downstream_signaling Downstream Signaling (e.g., ATF4 activation, suppression of inflammation) GCN1->downstream_signaling Activates ribosome_stalling->GCN1 Sensed by

References

Technical Support Center: Refinement of Protocols for Aspartate Aminotransferase (Asp) Kinetic Studies using Accelerator Mass Spectrometry (AMS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Accelerator Mass Spectrometry (AMS) for kinetic studies of Aspartate Aminotransferase (Asp).

Troubleshooting Guides

This section addresses specific issues that may be encountered during Asp-AMS kinetic experiments in a question-and-answer format.

Enzymatic Reaction Issues

Question Possible Causes Troubleshooting Steps
Why is there no or very low enzyme activity detected? 1. Inactive Enzyme: Improper storage or handling of the Aspartate Aminotransferase enzyme. 2. Incorrect Buffer Conditions: Suboptimal pH or ionic strength of the assay buffer. 3. Substrate Degradation: Degradation of ¹⁴C-labeled L-aspartate or α-ketoglutarate. 4. Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the enzyme.1. Enzyme Integrity Check: Run a standard colorimetric AST assay to confirm enzyme activity before proceeding with the AMS experiment.[1][2][3] Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. 2. Buffer Optimization: Verify the pH of the assay buffer is within the optimal range for Asp (typically pH 7.4-8.0). Prepare fresh buffer if necessary.[3] 3. Substrate Quality Control: Check the purity and integrity of the substrates. Use fresh aliquots for each experiment. 4. Sample Purity: If assaying enzyme activity in complex biological matrices, consider sample purification steps to remove potential inhibitors. Run a control reaction with purified enzyme to rule out matrix effects.
Why are my kinetic results not reproducible? 1. Pipetting Inaccuracies: Inconsistent volumes of enzyme or substrate added. 2. Temperature Fluctuations: Inconsistent incubation temperatures between experiments. 3. Inconsistent Reaction Times: Variation in the timing of reaction quenching.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions if necessary. 2. Stable Incubation: Use a calibrated water bath or incubator to maintain a constant temperature throughout the experiment.[4] 3. Precise Timing: Use a timer to ensure consistent incubation and quenching times for all samples. For manual quenching, process one sample at a time.

Sample Preparation for AMS Issues

Question Possible Causes Troubleshooting Steps
Why is there low ¹⁴C recovery after sample preparation (graphitization)? 1. Incomplete Combustion: The organic material in the sample was not fully converted to CO₂. 2. Gas Leaks: Leaks in the vacuum line of the graphitization system. 3. Inefficient Catalysis: The iron catalyst used for graphitization is old or of poor quality.1. Optimize Combustion: Ensure the combustion temperature and duration are sufficient for the sample type. The use of an elemental analyzer can facilitate complete combustion.[5] 2. System Leak Check: Perform a thorough leak check of the graphitization system before processing samples. 3. Use Fresh Catalyst: Use fresh, high-quality iron catalyst for the reduction of CO₂ to graphite.
Why is there high background ¹⁴C in my blank samples? 1. Cross-Contamination: Contamination from high-activity samples to blank samples during handling.[6] 2. Contaminated Reagents: ¹⁴C contamination in reagents or disposable labware. 3. AMS Instrument Background: High background in the AMS instrument itself.1. Strict Handling Procedures: Prepare blanks and low-activity samples in a separate area from high-activity samples. Use dedicated labware and pipettes.[6] 2. Reagent Blanks: Test all reagents for ¹⁴C contamination by preparing and analyzing "reagent-only" blanks. 3. Instrument Blank Measurement: Run a machine blank (a target made of ¹⁴C-free carbon) to determine the instrument background.

AMS Analysis & Data Interpretation Issues

Question Possible Causes Troubleshooting Steps
Why is the signal intensity on the AMS highly variable? 1. Inhomogeneous Graphite Target: The ¹⁴C is not evenly distributed in the graphite pressed into the target cathode. 2. Ion Source Instability: Fluctuations in the cesium sputter ion source of the AMS. 3. Poor Tuning of the AMS: The accelerator and mass spectrometers are not optimally tuned for ¹⁴C transmission.1. Proper Target Preparation: Ensure the graphite is well-mixed with the catalyst and pressed uniformly into the cathode. 2. Ion Source Maintenance: Follow the manufacturer's guidelines for ion source cleaning and maintenance. 3. Instrument Tuning: Tune the AMS with a standard of known ¹⁴C concentration before running experimental samples.
Why do my Michaelis-Menten plots not fit the expected hyperbolic curve? 1. Substrate/Product Inhibition: At high concentrations, the substrate or product may be inhibiting the enzyme. 2. Incorrect Initial Velocity Measurement: The reaction was allowed to proceed for too long, depleting the substrate and violating the assumption of initial velocity.[7] 3. Data Analysis Errors: Incorrect subtraction of background or errors in calculating the concentration of the product.1. Test for Inhibition: Perform the assay with a wider range of substrate concentrations to identify potential substrate inhibition. 2. Determine Linear Range: For a given substrate concentration, measure product formation at multiple time points to determine the time range over which the reaction is linear. Use this time for all subsequent experiments.[7] 3. Review Calculations: Double-check all calculations, from the conversion of AMS isotope ratios to moles of product, to the plotting of the data. Ensure proper background subtraction.

Frequently Asked Questions (FAQs)

1. What is the primary advantage of using AMS over other methods for enzyme kinetic studies?

The primary advantage of AMS is its exceptional sensitivity. AMS can detect attomole (10⁻¹⁸ mole) quantities of ¹⁴C, allowing for the use of very low, physiologically relevant concentrations of ¹⁴C-labeled substrates. This minimizes potential artifacts from high substrate concentrations and reduces the amount of radioactive material required.

2. Why is ¹⁴C the preferred isotope for this compound studies?

Carbon-14 is a long-lived beta-emitter that is integral to the structure of biological molecules like L-aspartate. Its long half-life means it does not decay significantly during the experiment. Furthermore, AMS is highly optimized for ¹⁴C detection and can effectively separate it from the highly abundant ¹²C and interfering isobars like ¹⁴N.[8][9]

3. How are the raw data from the AMS (¹⁴C/¹²C ratio) converted into kinetic parameters like Vmax and Km?

The raw isotope ratio from the AMS is used to calculate the concentration of the ¹⁴C-labeled product (e.g., ¹⁴C-glutamate). This is done by comparing the sample's isotope ratio to that of a known ¹⁴C standard. Once the concentration of the product formed at each substrate concentration is determined, the initial reaction velocity (V₀) can be calculated. These V₀ values are then plotted against the corresponding substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.[10][11]

4. What are the critical quality control steps in an this compound experiment?

Critical quality control steps include:

  • Enzyme Activity Verification: Pre-testing the Asp enzyme with a standard assay.[1][2][3]

  • Substrate Purity: Ensuring the radiochemical purity of the ¹⁴C-L-aspartate.

  • Sample Preparation Blanks: Including "no enzyme" and "no substrate" controls to be processed alongside the samples to monitor for background ¹⁴C contamination.

  • AMS Standards: Running known ¹⁴C standards to calibrate the AMS instrument and ensure accurate quantification.

  • Graphitization Yield: Monitoring the yield of CO₂ and graphite during sample preparation to ensure consistency.

5. Can this method be adapted to study enzyme inhibitors?

Yes, the this compound method is well-suited for studying enzyme inhibitors. By including a potential inhibitor in the reaction mixture, one can determine its effect on the enzyme's kinetics. The high sensitivity of AMS allows for the accurate determination of changes in Vmax and Km in the presence of very low concentrations of inhibitors, which is particularly useful for potent drug candidates.

Quantitative Data Summary

The following tables present representative data from a hypothetical this compound kinetic study.

Table 1: Michaelis-Menten Kinetic Parameters for Aspartate Aminotransferase

ParameterValueUnits
Vmax150.2 ± 5.8pmol/min/mg
Km25.5 ± 2.1µM
kcat0.35s⁻¹
kcat/Km1.37 x 10⁴M⁻¹s⁻¹

Table 2: Effect of Inhibitor on Aspartate Aminotransferase Kinetics

Inhibitor Concentration [I]Apparent VmaxApparent Km
0 nM (Control)150.225.5
10 nM148.955.8
25 nM151.598.3
50 nM149.8175.1

This data is consistent with competitive inhibition, where Vmax remains unchanged, but Km increases with inhibitor concentration.

Experimental Protocols

Detailed Methodology for this compound Kinetic Assay

This protocol outlines the key steps for determining the kinetic parameters of Aspartate Aminotransferase using a ¹⁴C-labeled substrate and AMS detection.

1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 10 µM pyridoxal 5'-phosphate.

  • Enzyme Stock Solution: Purified human Aspartate Aminotransferase at 1 mg/mL in assay buffer. Store at -80°C in single-use aliquots.

  • Substrate 1 (Unlabeled): 100 mM α-ketoglutarate in purified water.

  • Substrate 2 (Labeled): ¹⁴C-L-aspartate with a specific activity of 50-60 mCi/mmol. Prepare a 10 mM stock solution and dilute serially in purified water to create a range of working concentrations (e.g., from 2 µM to 200 µM).

  • Quenching Solution: 1 M Formic Acid.

2. Enzymatic Reaction

  • Prepare reaction tubes on ice. For each substrate concentration, prepare a "reaction" tube and a "no enzyme" blank tube.

  • To each tube, add 25 µL of assay buffer.

  • Add 10 µL of the corresponding ¹⁴C-L-aspartate working solution.

  • Add 10 µL of the α-ketoglutarate solution.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of a diluted enzyme solution (e.g., 10 µg/mL) to the "reaction" tubes. Add 5 µL of assay buffer to the "no enzyme" blank tubes.

  • Incubate for a predetermined time (e.g., 10 minutes) within the linear range of the reaction.

  • Stop the reaction by adding 20 µL of 1 M Formic Acid.

3. Separation of Substrate and Product (Example using HPLC)

  • After quenching, centrifuge the samples to pellet any precipitated protein.

  • Inject a portion of the supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column) to separate the ¹⁴C-L-aspartate substrate from the ¹⁴C-glutamate product.

  • Collect the fraction corresponding to the ¹⁴C-glutamate peak.

  • Lyophilize the collected fractions to dryness.

4. Sample Preparation for AMS (Graphitization)

  • The dried ¹⁴C-glutamate samples are combusted to CO₂ in an elemental analyzer.[5]

  • The resulting CO₂ is purified and then reduced to elemental carbon (graphite) in the presence of an iron catalyst and hydrogen gas.[5][12]

  • The graphite is pressed into an aluminum cathode target for AMS analysis.

5. AMS Measurement and Data Analysis

  • The graphite targets are loaded into the ion source of the AMS.

  • The AMS measures the ratio of ¹⁴C to a stable carbon isotope (e.g., ¹³C or ¹²C).

  • The measured isotope ratio is converted to the absolute amount of ¹⁴C-glutamate by comparison with ¹⁴C standards of known concentration.

  • The initial velocity (V₀) is calculated for each substrate concentration.

  • V₀ is plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.[10]

Visualizations

Asp_AMS_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_separation 3. Product Isolation cluster_ams_prep 4. AMS Sample Prep cluster_analysis 5. Analysis reagents Reagent Preparation (Buffer, Enzyme, ¹⁴C-Substrate) dilutions Serial Dilution of ¹⁴C-L-Aspartate reagents->dilutions incubation Incubation at 37°C dilutions->incubation initiation Reaction Initiation (Add Enzyme) incubation->initiation quenching Reaction Quenching (Add Acid) initiation->quenching hplc HPLC Separation of Substrate and Product quenching->hplc collection Collect ¹⁴C-Glutamate Fraction hplc->collection lyophilize Lyophilization collection->lyophilize combustion Combustion to CO₂ lyophilize->combustion graphitization Graphitization combustion->graphitization pressing Pressing Graphite Target graphitization->pressing ams AMS Measurement (¹⁴C/¹²C Ratio) pressing->ams quantification Quantification of Product ams->quantification kinetics Michaelis-Menten Data Fitting (Vmax, Km) quantification->kinetics

Caption: Experimental workflow for this compound kinetic studies.

Troubleshooting_Logic cluster_enzyme Enzymatic Reaction cluster_ams AMS Analysis cluster_solutions Potential Solutions start Problem: Inaccurate Kinetic Data enzyme_activity Low/No Activity? start->enzyme_activity reproducibility Poor Reproducibility? start->reproducibility signal_issue Variable Signal? start->signal_issue background High Background? start->background check_enzyme Verify Enzyme Activity enzyme_activity->check_enzyme check_reagents Check Reagent Purity enzyme_activity->check_reagents optimize_temp Stabilize Temperature reproducibility->optimize_temp calibrate_pipettes Calibrate Pipettes reproducibility->calibrate_pipettes check_targets Improve Target Homogeneity signal_issue->check_targets tune_ams Tune AMS signal_issue->tune_ams clean_labware Use Dedicated Labware background->clean_labware run_blanks Run Reagent Blanks background->run_blanks

Caption: Troubleshooting logic for this compound kinetic studies.

References

Technical Support Center: Optimizing Experimental Conditions for Asp-AMS Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Asp-AMS, a potent inhibitor of mitochondrial aspartyl-tRNA synthetase (mt-AspRS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an analogue of aspartyl-adenylate and acts as a strong competitive inhibitor of aspartyl-tRNA synthetase (AspRS). Its primary target is the mitochondrial isoform of this enzyme (mt-AspRS), leading to the inhibition of mitochondrial protein synthesis.[1][2] This disruption of mitochondrial translation can subsequently trigger cellular stress responses and apoptosis.

Q2: What is the solubility and recommended storage for this compound?

This compound is highly soluble in DMSO (≥ 100 mg/mL). For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution. If precipitation occurs upon thawing, gentle warming to 37°C and sonication can aid in redissolution.

Q3: What are the typical working concentrations for this compound in cell-based assays?

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on its high potency against mt-AspRS (Ki in the nanomolar range), starting concentrations for a dose-response curve could range from low nanomolar to micromolar concentrations.

Q4: How can I measure the efficacy of this compound in my experiments?

The efficacy of this compound can be assessed through various in vitro and cell-based assays:

  • In Vitro Aminoacylation Assay: This biochemical assay directly measures the inhibition of mt-AspRS enzymatic activity.

  • Cell Viability Assays (e.g., MTT, MTS, WST-1): These colorimetric assays assess the impact of this compound on cell proliferation and viability.

  • Apoptosis Assays: Methods such as Annexin V/PI staining can be used to determine if this compound induces apoptosis in your cells of interest.

  • Mitochondrial Protein Synthesis Analysis: This can be evaluated by labeling newly synthesized mitochondrial proteins with radioactive amino acids (e.g., ³⁵S-methionine) in the presence of cytosolic translation inhibitors.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in cell-based assays - Cell health and passage number variation.- Inconsistent cell seeding density.- Contamination (mycoplasma, bacteria, fungi).- Instability of this compound in culture medium.- Use cells within a consistent and low passage number range.- Optimize and strictly control cell seeding density for each experiment.- Regularly test for mycoplasma contamination and maintain sterile technique.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Low or no observable effect of this compound - Incorrect concentration of this compound used.- Low expression or activity of mt-AspRS in the chosen cell line.- Rapid degradation or efflux of this compound by the cells.- Perform a wide-range dose-response experiment to determine the optimal concentration.- Confirm the expression of mt-AspRS in your cell line via Western blot or qPCR.- Consider using a different cell line with known sensitivity to mitochondrial inhibitors.
High background in in vitro aminoacylation assay - Non-specific binding of radiolabeled amino acid.- Contamination of enzyme or tRNA preparation.- Ensure thorough washing of TCA precipitates to remove unincorporated radiolabeled amino acid.- Use highly purified enzyme and tRNA preparations.
Precipitation of this compound in aqueous solutions - Low aqueous solubility of this compound.- Prepare a high-concentration stock solution in DMSO.- For final dilutions in aqueous buffers or media, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your experimental system. Gentle warming and sonication can also help.

Quantitative Data Summary

The following table summarizes the known inhibitory constants (Ki) for this compound against different aspartyl-tRNA synthetases. IC50 values are cell-line dependent and should be determined empirically.

Target EnzymeOrganism/CompartmentInhibitory Constant (Ki)Reference
Aspartyl-tRNA Synthetase (AspRS)Human Mitochondria~10 nM[1]
Aspartyl-tRNA Synthetase (AspRS)Human Cytosol~300 nM[1]
Aspartyl-tRNA Synthetase (AspRS)E. coli (Bacterial)Nanomolar range[1]
Aspartyl-tRNA Synthetase (AspRS)P. aeruginosa (Bacterial)Nanomolar range[1]

Experimental Protocols

In Vitro Aminoacylation Assay for mt-AspRS Inhibition

This protocol is adapted from general aminoacyl-tRNA synthetase assay procedures and is intended to determine the inhibitory effect of this compound on the enzymatic activity of purified mt-AspRS.

Materials:

  • Purified recombinant human mt-AspRS

  • In vitro transcribed human mitochondrial tRNAAsp

  • This compound

  • [³H]-Aspartic Acid

  • ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Inorganic pyrophosphatase

  • Trichloroacetic acid (TCA)

  • Whatman filter paper

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl (pH 7.5), KCl, MgCl₂, ATP, BSA, inorganic pyrophosphatase, and [³H]-Aspartic Acid.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control (DMSO).

  • Enzyme and tRNA Preparation: Dilute the mt-AspRS enzyme and tRNAAsp to their optimal concentrations in the reaction buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the reaction mixture, the desired concentration of this compound (or vehicle), and the tRNAAsp. Initiate the reaction by adding the mt-AspRS enzyme.

  • Incubation: Incubate the reaction at 37°C. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by spotting an aliquot of the reaction mixture onto a Whatman filter paper disc and immediately immersing it in ice-cold 5% TCA.

  • Washing: Wash the filter discs three times with ice-cold 5% TCA to remove unincorporated [³H]-Aspartic Acid, followed by a final wash with ethanol.

  • Scintillation Counting: Dry the filter discs and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTS) Assay

This protocol outlines the use of a colorimetric MTS assay to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock (in DMSO) D Treat Cells with This compound Dilutions A->D B Culture Cells C Seed Cells in 96-well Plate B->C C->D E Incubate (e.g., 24-72h) D->E F Add Cell Viability Reagent (e.g., MTS) E->F G Incubate and Measure Absorbance F->G H Calculate % Viability G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Experimental workflow for determining the IC50 of this compound using a cell-based viability assay.

signaling_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol & Nucleus AspAMS This compound mtAspRS mt-AspRS AspAMS->mtAspRS inhibits Asp_mt_tRNA_Asp Asp-mt-tRNA(Asp) mtAspRS->Asp_mt_tRNA_Asp charges mt_tRNA_Asp mt-tRNA(Asp) mt_tRNA_Asp->mtAspRS Mito_Translation Mitochondrial Protein Synthesis Asp_mt_tRNA_Asp->Mito_Translation enables OXPHOS_subunits OXPHOS Subunits Mito_Translation->OXPHOS_subunits produces UPRmt Mitochondrial Unfolded Protein Response (UPRmt) Mito_Translation->UPRmt inhibition leads to Apoptosis Apoptosis Mito_Translation->Apoptosis inhibition can trigger Metabolic_Stress Metabolic Stress Mito_Translation->Metabolic_Stress inhibition causes

Caption: Simplified signaling pathway illustrating the downstream effects of this compound-mediated inhibition of mitochondrial protein synthesis.

References

Validation & Comparative

A Comparative Analysis of Asp-AMS and Aspartol-AMP Efficacy as Aspartyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two aspartyl-adenylate analogues, 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine (Asp-AMS) and L-aspartol-adenylate (aspartol-AMP), as inhibitors of aspartyl-tRNA synthetase (AspRS). The information presented is compiled from published experimental data to assist researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound has demonstrated significantly greater inhibitory potency against aspartyl-tRNA synthetase compared to aspartol-AMP, particularly for the human mitochondrial isoform of the enzyme. Experimental data reveals that this compound is a competitive inhibitor with Ki values in the nanomolar range for the mitochondrial enzyme, making it approximately 500-fold more potent than aspartol-AMP, which has Ki values in the micromolar range.[1][2] This substantial difference in efficacy underscores the potential of this compound as a highly specific and potent tool for studying mitochondrial protein synthesis and for the development of novel therapeutics targeting this pathway.

Data Presentation: Comparative Inhibitory Efficacy

The following table summarizes the reported inhibition constants (Ki) for this compound and aspartol-AMP against various aspartyl-tRNA synthetases. Lower Ki values indicate greater inhibitory potency.

CompoundTarget EnzymeOrganism/CompartmentInhibition Constant (Ki)Reference
This compound Aspartyl-tRNA Synthetase (AspRS)Human Mitochondria10 nM[1][2]
Aspartyl-tRNA Synthetase (AspRS)Human Cytosol300 nM[1][2]
Aspartyl-tRNA Synthetase (AspRS)E. coli~15 nM
Aspartol-AMP Aspartyl-tRNA Synthetase (AspRS)Human Mitochondria4-27 µM[1][2]
Aspartyl-tRNA Synthetase (AspRS)Human Cytosol4-27 µM[1][2]
Aspartyl-tRNA Synthetase (AspRS)P. aeruginosa41 µM (for tRNAAsp)
Aspartyl-tRNA Synthetase (AspRS)P. aeruginosa215 µM (for tRNAAsn)

Mechanism of Action

Both this compound and aspartol-AMP are analogues of the natural reaction intermediate, aspartyl-adenylate.[2] They act as competitive inhibitors of aspartyl-tRNA synthetase, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-aspartate. This inhibition blocks the first step of tRNA charging, which is the activation of aspartate by ATP to form aspartyl-AMP.

Experimental Protocols

The following is a detailed methodology for a standard in vitro aminoacylation assay used to determine the inhibitory constants (Ki) of compounds like this compound and aspartol-AMP against aspartyl-tRNA synthetase. This protocol is based on methods described in the literature for similar assays.[3]

Protocol: In Vitro Aspartylation Assay for Determination of Inhibitory Constants (Ki)

1. Materials and Reagents:

  • Purified human mitochondrial or cytosolic aspartyl-tRNA synthetase (AspRS)

  • This compound and aspartol-AMP

  • Total tRNA from E. coli or calf liver

  • L-[³H]aspartic acid (specific activity, e.g., >30 Ci/mmol)

  • ATP, disodium salt

  • HEPES-KOH buffer (e.g., 100 mM, pH 7.2)

  • MgCl₂

  • KCl

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

2. Reaction Mixture Preparation:

A typical 100 µL reaction mixture would contain the following components at their final concentrations:

  • 100 mM HEPES-KOH, pH 7.2

  • 30 mM KCl

  • 10 mM MgCl₂

  • 2 mM ATP

  • 25 µM L-[³H]aspartic acid

  • A saturating concentration of total tRNA (e.g., 40 µg/mL for E. coli tRNA or 80 µg/mL for calf liver tRNA)

  • Appropriate concentration of purified AspRS (e.g., 20 nM)

  • Varying concentrations of the inhibitor (this compound or aspartol-AMP)

3. Experimental Procedure:

  • Prepare a master mix of the reaction components, excluding the enzyme and inhibitor.

  • Aliquot the master mix into reaction tubes.

  • Add the desired concentrations of the inhibitor (this compound or aspartol-AMP) to the respective tubes. A no-inhibitor control should be included.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified AspRS enzyme to each tube.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 2, 4, 6, 8, and 10 minutes), take aliquots (e.g., 20 µL) from each reaction tube and spot them onto glass fiber filters.

  • Immediately immerse the filters in ice-cold 10% TCA to precipitate the charged tRNA and stop the reaction.

  • Wash the filters three times with cold 10% TCA, followed by a wash with cold ethanol to remove unincorporated radiolabeled aspartate.

  • Dry the filters completely.

  • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • The amount of radiolabeled aspartate incorporated into tRNA is determined from the counts per minute (CPM) obtained from the scintillation counter.

  • The initial velocity of the reaction is calculated for each inhibitor concentration.

  • The type of inhibition (e.g., competitive) is determined by analyzing Lineweaver-Burk or Dixon plots.

  • For competitive inhibition, the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where IC₅₀ is the inhibitor concentration that causes 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis constant for the substrate.

Mandatory Visualizations

Aminoacylation_Reaction cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: Aminoacyl Transfer Asp L-Aspartate Asp_AMP Aspartyl-AMP-AspRS Complex Asp->Asp_AMP + ATP ATP ATP ATP->Asp_AMP AspRS Aspartyl-tRNA Synthetase (AspRS) AspRS->Asp_AMP PPi PPi Asp_AMP->PPi + PPi Asp_tRNA_Asp Aspartyl-tRNA(Asp) Asp_AMP->Asp_tRNA_Asp + tRNA(Asp) tRNA_Asp tRNA(Asp) tRNA_Asp->Asp_tRNA_Asp AMP AMP Asp_tRNA_Asp->AMP + AMP + AspRS Asp_AMS This compound / Aspartol-AMP (Inhibitor) Asp_AMS->Asp_AMP Inhibits

Caption: The two-step enzymatic reaction of aspartyl-tRNA synthetase (AspRS) and the point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching & Separation cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, ATP, tRNA, [3H]Asp) C Add Inhibitor to Reaction Mix A->C B Prepare Serial Dilutions of Inhibitor (this compound/aspartol-AMP) B->C D Pre-incubate at 37°C C->D E Initiate with AspRS Enzyme D->E F Incubate at 37°C (Time Course) E->F G Spot Aliquots onto Glass Fiber Filters F->G Time Points H Precipitate with Cold 10% TCA G->H I Wash Filters to Remove Unincorporated [3H]Asp H->I J Dry Filters & Add Scintillation Fluid I->J K Measure Radioactivity (Scintillation Counting) J->K L Calculate Initial Velocities K->L M Determine Ki Value L->M

Caption: Experimental workflow for determining the inhibitory constant (Ki) of this compound and aspartol-AMP.

References

Comparative analysis of Asp-AMS effects on bacterial vs. human cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the differential effects of Aspartyl-tRNA Synthetase inhibitor, Asp-AMS, on bacterial and human cellular machinery reveals a promising avenue for targeted antimicrobial strategies, alongside critical considerations for host cell mitochondrial function. This guide provides a comprehensive comparative analysis for researchers, scientists, and drug development professionals, offering a clear perspective on the compound's performance supported by available data and detailed experimental methodologies.

This compound, or 5'-O-[N-(L-aspartyl)sulfamoyl]adenosine, is a potent inhibitor of aspartyl-tRNA synthetase (AspRS), a crucial enzyme in protein synthesis. Its differential activity against bacterial and human AspRS isoforms positions it as a compound of significant interest in the ongoing search for novel antibiotics. This guide dissects the available data on this compound, presenting a comparative view of its effects on bacterial versus human cells, detailing the experimental protocols to assess these effects, and visualizing the underlying biological pathways.

Quantitative Data Summary

The inhibitory potential of this compound varies significantly between bacterial and human AspRS enzymes. This selectivity is a key factor in its potential as an antimicrobial agent. The following tables summarize the available quantitative data.

Target EnzymeOrganism/Cellular CompartmentInhibitorKi (nM)[1][2]
Aspartyl-tRNA Synthetase (AspRS)E. coli, P. aeruginosaThis compound Nanomolar range (stronger than human cytosolic)
Aspartyl-tRNA Synthetase (AspRS)Human (cytosolic)This compound 300
Aspartyl-tRNA Synthetase (mt-AspRS)Human (mitochondrial)This compound 10

Note: Specific MIC and IC50/EC50 values for this compound are not widely available in the public domain. The data for other aminoacyl-tRNA synthetase inhibitors are provided for comparative context.

OrganismCompoundTargetMIC (µg/mL)
Staphylococcus aureusMupirocinIsoleucyl-tRNA Synthetase0.06 - 0.12[3]
Staphylococcus aureusREP8839Methionyl-tRNA Synthetase0.06[4]
Staphylococcus aureusMRS-2541Methionyl-tRNA Synthetase≤ 0.5[5]
Cell LineCompoundAssayIC50 / EC50
Various Human Cancer Cell LinesVarious CompoundsMTT AssayHighly variable (nM to µM range)
Human Colorectal Cancer Cell LinesOxaliplatin/CisplatinViability AssayTime and dose-dependent[6]
Human Cancer Cell LinesGoniothalaminMTT Assay0.62 - 2.01 µg/mL (72h)[7]

Mechanism of Action: A Double-Edged Sword

This compound functions by competitively inhibiting aspartyl-tRNA synthetase, thereby blocking the crucial first step of protein synthesis: the charging of tRNA with the amino acid aspartate.

In Bacteria: By targeting bacterial AspRS with high affinity, this compound effectively halts protein production, leading to bacteriostasis and, at higher concentrations, bactericidal effects. This disruption of a fundamental cellular process is the basis for its antimicrobial potential.

In Human Cells: The situation is more complex. While this compound shows significantly lower affinity for the human cytosolic AspRS, it is a potent inhibitor of the mitochondrial isoform (mt-AspRS).[1][2] Mitochondria, the powerhouses of eukaryotic cells, possess their own protein synthesis machinery, which is evolutionarily closer to that of bacteria. Inhibition of mitochondrial protein synthesis can lead to a cascade of downstream effects, including impaired cellular respiration, increased oxidative stress, and potentially, the induction of apoptosis (programmed cell death).[8][9]

Signaling Pathways

The inhibition of AspRS by this compound triggers distinct signaling cascades in bacterial and human cells.

Bacterial Signaling Pathway

Bacterial_Signaling_Pathway Bacterial Response to this compound This compound This compound Bacterial AspRS Bacterial AspRS This compound->Bacterial AspRS Inhibition tRNAAsp Charging Inhibition tRNAAsp Charging Inhibition Bacterial AspRS->tRNAAsp Charging Inhibition Protein Synthesis Arrest Protein Synthesis Arrest tRNAAsp Charging Inhibition->Protein Synthesis Arrest Bacteriostasis Bacteriostasis Protein Synthesis Arrest->Bacteriostasis Bactericidal Effect Bactericidal Effect Protein Synthesis Arrest->Bactericidal Effect High Concentration

Bacterial response to this compound.
Human Cell Signaling Pathway (Mitochondrial)

Human_Mitochondrial_Signaling_Pathway Human Mitochondrial Response to this compound This compound This compound Mitochondrial AspRS Mitochondrial AspRS This compound->Mitochondrial AspRS Inhibition Mitochondrial Protein Synthesis Inhibition Mitochondrial Protein Synthesis Inhibition Mitochondrial AspRS->Mitochondrial Protein Synthesis Inhibition Impaired Oxidative Phosphorylation Impaired Oxidative Phosphorylation Mitochondrial Protein Synthesis Inhibition->Impaired Oxidative Phosphorylation Integrated Stress Response (ISR) Integrated Stress Response (ISR) Mitochondrial Protein Synthesis Inhibition->Integrated Stress Response (ISR) Increased ROS Production Increased ROS Production Impaired Oxidative Phosphorylation->Increased ROS Production Apoptosis Apoptosis Increased ROS Production->Apoptosis Integrated Stress Response (ISR)->Apoptosis

Human mitochondrial response to this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) in Bacteria

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.

Workflow:

MIC_Workflow MIC Determination Workflow A Prepare serial dilutions of this compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for MIC determination.

Detailed Steps:

  • Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assessment in Human Cells (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow A Seed human cells in a 96-well plate and allow to attach B Treat cells with various concentrations of this compound A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and IC50 value F->G

Workflow for MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Human cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and the plate is incubated for 2-4 hours to allow the conversion of MTT to formazan by metabolically active cells.[1][3][8]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the insoluble purple formazan crystals.[3][8]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of this compound that inhibits 50% of cell viability) is determined.

Conclusion and Future Directions

This compound presents a compelling profile as a potential antibacterial agent due to its potent and selective inhibition of bacterial AspRS. However, its significant activity against human mitochondrial AspRS necessitates careful consideration and further investigation into its potential for off-target effects and host cell toxicity. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon. Future studies should focus on obtaining comprehensive MIC data against a broad panel of bacterial pathogens and detailed cytotoxicity profiles in various human cell lines. Elucidating the precise signaling pathways activated in response to mitochondrial protein synthesis inhibition by this compound will be crucial for a complete understanding of its safety and efficacy profile. Such knowledge will be instrumental in guiding the development of this compound and other aminoacyl-tRNA synthetase inhibitors as the next generation of antimicrobial therapeutics.

References

Cross-Validation of Aspartyl-tRNA Synthetase (AspRS) Inhibitory Activity: A Comparative Guide to Biochemical and Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inhibitory profile of a compound across different assay formats is critical for its validation and progression as a potential therapeutic agent. This guide provides an objective comparison of the inhibitory activity of Aspartyl-tRNA Synthetase (AspRS) inhibitors, with a focus on Aspartyl-AMS (5'-O-[N-(L-aspartyl)sulfamoyl]adenosine), in biochemical versus cell-based assays. The content is supported by experimental data and detailed methodologies to aid in the design and interpretation of cross-validation studies.

Aspartyl-tRNA synthetase (AspRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of aspartic acid to its cognate tRNA.[1][2] This essential role makes it an attractive target for the development of novel antimicrobial and anticancer agents. Asp-AMS is a potent inhibitor of AspRS, mimicking the aspartyl-adenylate intermediate of the aminoacylation reaction.[3] Evaluating the efficacy of such inhibitors requires a multi-faceted approach, typically starting with in vitro biochemical assays and progressing to more physiologically relevant cell-based models. Discrepancies in inhibitory potency between these assay types are common and provide valuable insights into a compound's pharmacological properties, such as cell permeability and off-target effects.[4]

Comparative Analysis of Inhibitory Activity

The inhibitory potency of AspRS inhibitors can vary significantly when measured in direct enzymatic assays versus whole-cell systems. Biochemical assays provide a direct measure of an inhibitor's interaction with the purified enzyme, while cell-based assays offer a more complex biological context, taking into account factors like cell membrane permeability and intracellular metabolism.

Below is a summary of reported inhibitory activities for this compound and other AspRS inhibitors in different assay formats.

Compound/InhibitorTarget Organism/EnzymeAssay TypeMetricValueReference
This compound Human mitochondrial AspRSBiochemical (Aminoacylation)Ki10 nM[3]
This compound Human cytosolic AspRSBiochemical (Aminoacylation)Ki300 nM[3]
Aspartol-AMP Human mitochondrial AspRSBiochemical (Aminoacylation)Ki4-27 µM[3]
GSK87A Analogues Mycobacterium tuberculosis AspRSBiochemical (Aminoacylation)IC50Low µM[5]
BT02A02 & BT02C05 Pseudomonas aeruginosaCell-based (MIC)MIC16 µg/mL[6]
BT02C05 Human cell lineCell-based (Cytotoxicity)CC5061.6 µg/mL[6]

Note: Direct comparative IC50 values for this compound in both biochemical and cell-based assays from a single study were not available in the reviewed literature. The table presents data from different studies to illustrate the range of potencies observed in various assay formats for AspRS inhibitors.

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

protein_biosynthesis cluster_translation Protein Biosynthesis Amino Acid (Asp) Amino Acid (Asp) AspRS AspRS Amino Acid (Asp)->AspRS ATP ATP ATP->AspRS Asp-AMP Aspartyl-AMP Intermediate AspRS->Asp-AMP Activation Asp-tRNA(Asp) Aspartyl-tRNA(Asp) Asp-AMP->Asp-tRNA(Asp) Transfer tRNA(Asp) tRNA(Asp) tRNA(Asp)->Asp-tRNA(Asp) Ribosome Ribosome Asp-tRNA(Asp)->Ribosome Protein Protein Ribosome->Protein This compound This compound (Inhibitor) This compound->AspRS

Figure 1: Role of AspRS in Protein Biosynthesis.

biochemical_assay_workflow cluster_workflow Biochemical Inhibition Assay Workflow Reagents Prepare Reagents: - Purified AspRS Enzyme - this compound (Inhibitor) - Substrates (Asp, ATP, tRNA) - Reaction Buffer Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction by adding Substrates Incubation->Reaction Detection Measure Aminoacylation (e.g., Radioactivity, Fluorescence) Reaction->Detection Analysis Data Analysis: Calculate IC50/Ki Detection->Analysis

Figure 2: Biochemical AspRS Inhibition Assay Workflow.

cell_based_assay_workflow cluster_workflow Cell-Based Inhibition Assay Workflow Cell_Culture Culture Cells (e.g., Bacterial or Human cell line) Treatment Treat Cells with Varying Concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, Resazurin, ATP-based) Incubation->Viability_Assay Analysis Data Analysis: Calculate IC50/MIC Viability_Assay->Analysis

Figure 3: Cell-Based AspRS Inhibition Assay Workflow.

Experimental Protocols

Detailed methodologies for performing biochemical and cell-based assays to determine AspRS inhibitory activity are provided below.

Biochemical Aminoacylation Inhibition Assay

This assay directly measures the enzymatic activity of AspRS and its inhibition by a test compound. A common method involves measuring the incorporation of a radiolabeled amino acid into its cognate tRNA.

Materials:

  • Purified AspRS enzyme

  • This compound or other test inhibitors

  • L-[3H]Aspartic acid

  • ATP

  • Cognate tRNAAsp

  • Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)

  • Scintillation fluid

  • Filter paper discs

  • Trichloroacetic acid (TCA)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and L-[3H]Aspartic acid.

  • Inhibitor Addition: Add varying concentrations of the this compound inhibitor to the reaction mixture. A no-inhibitor control should also be prepared.

  • Enzyme Pre-incubation: Add the purified AspRS enzyme to the mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Start the aminoacylation reaction by adding the cognate tRNAAsp.

  • Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by spotting the reaction mixture onto filter paper discs and immersing them in cold 5% TCA.

  • Washing: Wash the filter discs multiple times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled aspartic acid.

  • Detection: Dry the filter discs and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Calculate the IC50 or Ki value by fitting the data to an appropriate dose-response curve.[7][8]

Cell-Based Inhibition Assay (e.g., Minimum Inhibitory Concentration - MIC)

This assay determines the minimum concentration of an inhibitor required to prevent the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Mycobacterium bovis BCG, Pseudomonas aeruginosa)

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9, Luria-Bertani)

  • This compound or other test inhibitors

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain in the appropriate growth medium.

  • Compound Dilution: Prepare serial dilutions of the this compound inhibitor in the 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the inhibitor dilutions. Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for a sufficient period (e.g., 24-48 hours, or longer for slow-growing bacteria).

  • Growth Assessment: Determine bacterial growth by measuring the optical density (e.g., at 600 nm) using a microplate reader.

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.[5][6]

Cell-Based Cytotoxicity Assay (for human cells)

This assay measures the effect of an inhibitor on the viability and proliferation of human cells to assess potential toxicity.

Materials:

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound or other test inhibitors

  • Cell viability reagent (e.g., MTT, Resazurin, or an ATP-based luminescence reagent)

  • 96-well cell culture plates

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTT assay, after incubation with MTT, a solubilizing solution is added to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC50 (the concentration that inhibits cell viability by 50%) from the dose-response curve.[10]

References

Independent Verification of Asp-AMS Ki Value: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an independent verification of the inhibitory constant (Ki) of Aspartyl-adenosine monophosphate sulfamate (Asp-AMS) against human asparagine synthetase (hASNS) and compares its performance with other known inhibitors. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting asparagine metabolism.

Asparagine synthetase (ASNS) is a critical enzyme in the biosynthesis of asparagine, playing a pivotal role in the proliferation of certain cancer cells, particularly in acute lymphoblastic leukemia. Consequently, the development of potent and selective ASNS inhibitors is a significant area of interest in oncology research. This compound, an adenylate-mimetic inhibitor, represents a promising class of compounds targeting this enzyme.

Comparative Analysis of ASNS Inhibitor Potency

The inhibitory potential of this compound and other notable ASNS inhibitors is summarized in the table below. The data highlights the potent nanomolar affinity of adenylated sulfoximine, a close analog of this compound, for hASNS.

Inhibitor ClassSpecific InhibitorTarget EnzymeKiKi*Inhibition Type
Adenylate Mimetic Adenylated Sulfoximine (this compound analog)Human ASNS280 ± 43 nM (with NH₄⁺)2.5 ± 0.3 nM (with NH₄⁺)Slow-onset, Tight-binding
1000 ± 176 nM (with L-glutamine)24 ± 2.8 nM (with L-glutamine)
Acyl-AMP Analog N-acylsulfonamideHuman ASNS728 nM-Slow-onset
Glutamine Analog 6-Diazo-5-oxo-L-norleucine (DON)Human ASNSNot Reported-Irreversible
Glutamine Analog AzaserineHuman ASNSNot Reported-Irreversible

Note: Ki represents the overall dissociation constant for slow-onset, tight-binding inhibitors. A lower Ki or Ki* value indicates a higher binding affinity and more potent inhibition.*

Key Findings:

  • The adenylated sulfoximine, structurally analogous to this compound, is a highly potent inhibitor of human asparagine synthetase with nanomolar affinity.[1]

  • The N-acylsulfonamide inhibitor also demonstrates significant potency with a Ki value in the nanomolar range.

Experimental Protocols for Ki Determination

The determination of the inhibitory constant (Ki) for ASNS inhibitors can be performed using various enzymatic assays. A commonly employed method is the continuous-coupled pyrophosphate assay.

Principle:

The ASNS-catalyzed reaction produces pyrophosphate (PPi) as a byproduct. This assay couples the production of PPi to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

  • Purified human asparagine synthetase (hASNS)

  • L-Aspartate

  • L-Glutamine (or NH₄Cl as the nitrogen source)

  • ATP

  • MgCl₂

  • Tricine buffer, pH 7.8

  • Pyrophosphate-dependent phosphofructokinase

  • Aldolase

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • Fructose-6-phosphate

  • NADH

  • Inhibitor compound (e.g., this compound)

Procedure:

  • Prepare a reaction mixture containing all the coupling enzymes and substrates in Tricine buffer.

  • Add varying concentrations of the inhibitor to the reaction mixture.

  • Initiate the reaction by adding a solution of L-aspartate, L-glutamine (or NH₄Cl), and ATP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The initial velocity of the reaction is determined from the linear portion of the absorbance curve.

  • For slow-onset inhibitors, pre-incubate the enzyme with the inhibitor before adding the substrates.

  • The Ki and Ki* values are determined by fitting the initial velocity data to the appropriate kinetic models using specialized software.

Signaling Pathway: Amino Acid Response (AAR)

The expression of asparagine synthetase is upregulated in response to amino acid starvation through the Amino Acid Response (AAR) pathway. A key signaling cascade within this pathway is the GCN2-ATF4 axis. Understanding this pathway is crucial for contextualizing the role of ASNS in cellular stress responses and its attractiveness as a therapeutic target.

Caption: The GCN2-ATF4 signaling pathway in response to amino acid deprivation.

Pathway Description:

  • Sensing Amino Acid Deprivation: In the event of intracellular amino acid scarcity, uncharged tRNAs accumulate.

  • GCN2 Activation: The kinase General Control Nonderepressible 2 (GCN2) binds to these uncharged tRNAs, leading to its activation through autophosphorylation.

  • eIF2α Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).

  • Global Translation Inhibition: Phosphorylation of eIF2α leads to a general inhibition of protein synthesis, conserving cellular resources.

  • ATF4 Translation: Paradoxically, the phosphorylation of eIF2α facilitates the preferential translation of the mRNA encoding Activating Transcription Factor 4 (ATF4).

  • ATF4 Translocation and Gene Expression: ATF4 protein translocates to the nucleus, where it binds to the promoter region of target genes, including the gene for asparagine synthetase (ASNS).

  • Increased ASNS Expression: This binding event initiates the transcription of the ASNS gene, leading to increased synthesis of ASNS mRNA and, subsequently, the ASNS protein. This adaptive response aims to restore asparagine levels within the cell.

This guide provides a foundational understanding of the inhibitory landscape of asparagine synthetase, with a focus on the potent inhibitor class to which this compound belongs. The provided experimental framework and signaling pathway context are intended to aid researchers in the design and interpretation of their own studies in this critical area of cancer research.

References

A Head-to-Head Comparison of Asp-AMS with Novel Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel therapeutic targets and inhibitory molecules. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes in protein biosynthesis, represent a promising class of targets for the development of new anti-infective agents.[1][2][3] This guide provides a head-to-head comparison of Asp-AMS, a well-characterized inhibitor of aspartyl-tRNA synthetase (AspRS), with a selection of novel synthetase inhibitors, offering a snapshot of the current landscape in this active area of research.

Introduction to Aminoacyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases are vital for cellular life, catalyzing the crucial first step in protein synthesis: the attachment of a specific amino acid to its cognate tRNA.[3][4] The inhibition of these enzymes leads to a halt in protein production and subsequent cessation of cell growth, making them attractive targets for antimicrobial drug development.[1][3] The structural differences between prokaryotic and eukaryotic aaRSs allow for the development of selective inhibitors, minimizing off-target effects in humans.[3]

This compound (5'-O-[N-(L-aspartyl)sulfamoyl]adenosine) is a synthetic analogue of the natural reaction intermediate aspartyl-adenylate. It acts as a potent competitive inhibitor of aspartyl-tRNA synthetase (AspRS).[5][6] This guide will compare the inhibitory profile of this compound with other novel synthetase inhibitors, focusing on their mechanism of action, inhibitory potency, and spectrum of activity.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and other novel synthetase inhibitors. Direct head-to-head comparative studies are limited; therefore, data from different studies are presented to provide a comparative overview.

Table 1: In Vitro Inhibitory Activity of Aspartyl-tRNA Synthetase (AspRS) Inhibitors

InhibitorTarget EnzymeOrganism/Cell TypeInhibition Constant (Ki)IC50Reference(s)
This compound AspRSEscherichia coli15 nM-[7]
AspRSHuman (mitochondrial)10 nM-[5][6]
AspRSHuman/Bovine (cytosolic)300 nM-[5][6]
L-aspartol-adenylate AspRSHuman (mitochondrial)4-27 µM-[5]
AspRSHuman/Bovine (cytosolic)4-27 µM-[5]
GSK97C AspRSMycobacterium tuberculosisData not availableData not available[8]
GSK93A AspRSMycobacterium tuberculosisData not availableData not available[8]

Table 2: In Vitro Inhibitory and Whole-Cell Activity of Novel Leucyl-tRNA Synthetase (LeuRS) Inhibitors

InhibitorTarget EnzymeOrganismInhibition Constant (Ki)IC50Minimum Inhibitory Concentration (MIC)Reference(s)
AN3365 (Ganfeborole) LeuRSEnterobacteriaceaeData not available0.31 µMMIC50: 0.5 µg/mL, MIC90: 1 µg/mL
LeuRSPseudomonas aeruginosaData not available-MIC50: 4 µg/mL, MIC90: 8 µg/mL
GSK3036656 (Ganfeborole) LeuRSMycobacterium tuberculosisData not availableData not availableActive against drug-susceptible and drug-resistant strains

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and other aminoacyl-adenylate analogues is the competitive inhibition of the aminoacyl-tRNA synthetase. By binding to the active site, these inhibitors prevent the natural substrates (amino acid and ATP) from binding, thereby halting the aminoacylation process.

Aminoacyl_tRNA_Synthesis_Inhibition cluster_0 Aminoacyl-tRNA Synthesis cluster_1 Inhibition AA Amino Acid aaRS Aminoacyl-tRNA Synthetase (e.g., AspRS) AA->aaRS ATP ATP ATP->aaRS aa_AMP Aminoacyl-AMP Intermediate aaRS->aa_AMP Step 1 aa_tRNA Aminoacyl-tRNA aaRS->aa_tRNA Step 2 tRNA tRNA tRNA->aaRS aa_AMP->aaRS PPi PPi AMP AMP Inhibitor Synthetase Inhibitor (e.g., this compound) Inhibitor->aaRS Competitive Inhibition

Mechanism of aminoacyl-tRNA synthetase inhibition.

Novel inhibitors, such as the benzoxaboroles, can exhibit different mechanisms. For instance, AN3365 (ganfeborole) inhibits leucyl-tRNA synthetase (LeuRS) through a unique "oxaborole tRNA trapping" (OBORT) mechanism. The boron atom of the inhibitor forms a covalent adduct with the terminal adenosine of the tRNA within the editing site of the enzyme, effectively trapping the tRNA and inhibiting protein synthesis.

Experimental Protocols

Accurate determination of inhibitor potency is crucial for comparative analysis. Below are detailed methodologies for key experiments used to characterize aminoacyl-tRNA synthetase inhibitors.

Aminoacylation Assay (using radiolabeled amino acids)

This assay directly measures the enzymatic activity of the aaRS by quantifying the amount of radiolabeled amino acid attached to its cognate tRNA.

a. Materials:

  • Purified aminoacyl-tRNA synthetase (e.g., AspRS)

  • Cognate tRNA

  • [3H]- or [14C]-labeled amino acid (e.g., L-aspartic acid)

  • ATP

  • Reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

b. Protocol:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and the radiolabeled amino acid.

  • Add the cognate tRNA to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 10 minutes) at the reaction temperature.

  • Initiate the reaction by adding the aminoacyl-tRNA synthetase (or the enzyme-inhibitor complex).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course.

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Precipitate the aminoacyl-tRNA on ice for at least 30 minutes.

  • Collect the precipitate by filtering the solution through a glass fiber filter.

  • Wash the filter multiple times with cold 5% TCA to remove unincorporated radiolabeled amino acid.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the rate of aminoacylation and determine the IC50 or Ki values for the inhibitor.

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction, the activation of the amino acid with ATP, by quantifying the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP.

a. Materials:

  • Purified aminoacyl-tRNA synthetase

  • Cognate amino acid

  • ATP

  • [32P]Pyrophosphate

  • Reaction buffer

  • Activated charcoal

  • Washing buffer (e.g., sodium phosphate buffer with PPi)

b. Protocol:

  • Prepare a reaction mixture containing the reaction buffer, ATP, the cognate amino acid, and [32P]PPi.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of the inhibitor.

  • Initiate the reaction by adding the aminoacyl-tRNA synthetase.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction by adding a suspension of activated charcoal in a quenching solution. The charcoal binds to ATP but not to free PPi.

  • Filter the mixture and wash the charcoal pellet to remove any unbound [32P]PPi.

  • Measure the radioactivity of the charcoal pellet, which corresponds to the amount of [32P]ATP formed.

  • Calculate the rate of the exchange reaction and determine the inhibitory parameters.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This biophysical assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates binding.

a. Materials:

  • Purified aminoacyl-tRNA synthetase

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Buffer in which the protein is stable

  • Inhibitor compound

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp

b. Protocol:

  • Prepare a master mix containing the purified protein and the fluorescent dye in the appropriate buffer.

  • Aliquot the master mix into the wells of a PCR plate.

  • Add varying concentrations of the inhibitor to the wells. Include a no-inhibitor control.

  • Seal the plate and place it in the real-time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the fluorescence curve.

  • A shift in the Tm in the presence of the inhibitor compared to the control indicates a binding interaction.

Experimental Workflow for Inhibitor Discovery and Characterization

The discovery and characterization of novel synthetase inhibitors typically follows a multi-step workflow, from initial screening to detailed kinetic analysis.

Inhibitor_Workflow cluster_assays Assay Cascade HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Dose-Response) Hit_ID->Hit_Val Lead_Opt Lead Optimization (SAR Studies) Hit_Val->Lead_Opt Assay2 Secondary Assay (e.g., ATP-PPi Exchange) Hit_Val->Assay2 Biochem Biochemical & Biophysical Characterization Lead_Opt->Biochem Assay3 Biophysical Assay (e.g., Thermal Shift Assay) Lead_Opt->Assay3 In_Vivo In Vivo Efficacy & Toxicity Studies Biochem->In_Vivo Kinetics Detailed Kinetic Analysis (Determination of Ki, Mechanism of Inhibition) Biochem->Kinetics MIC Whole-Cell Activity (MIC Determination) Biochem->MIC Assay1 Primary Assay (e.g., Aminoacylation Assay) Assay1->Hit_ID

A typical workflow for synthetase inhibitor discovery.

Conclusion

This compound remains a valuable tool compound for studying aspartyl-tRNA synthetase due to its high potency, particularly against bacterial and mitochondrial enzymes. The landscape of novel synthetase inhibitors is rapidly evolving, with compounds like the benzoxaborole ganfeborole demonstrating promising activity against challenging pathogens. While direct comparative data remains scarce, the information presented in this guide highlights the diversity of mechanisms and potencies among this class of inhibitors. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to discover and characterize the next generation of aminoacyl-tRNA synthetase inhibitors. The continued exploration of this target class holds significant promise for addressing the urgent global health challenge of antimicrobial resistance.

References

Validating the Specificity of the Mitochondrial Aspartyl-tRNA Synthetase Inhibitor, Asp-AMS, Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the specificity of Asp-AMS, a potent inhibitor of mitochondrial aspartyl-tRNA synthetase (DARS2). We detail the use of knockout (KO) cell lines as a gold-standard negative control and compare the performance of this compound to a less potent alternative, L-aspartol-adenylate.

Introduction to this compound and the Importance of Specificity Validation

This compound is an analogue of aspartyl-adenylate that acts as a strong competitive inhibitor of aspartyl-tRNA synthetase (AspRS), with a particularly high affinity for the mitochondrial isoform (DARS2).[1][2][3] Its potency, with Ki values in the nanomolar range for the mitochondrial enzyme, makes it a valuable tool for studying mitochondrial protein synthesis and related diseases.[4] However, ensuring that the observed effects of a chemical inhibitor are due to its interaction with the intended target and not off-target effects is crucial for the validity of research findings and the advancement of drug development. Knockout cell lines offer a definitive method for such validation by providing a true negative control where the target protein is absent.[5][6][7]

The Role of Mitochondrial Aspartyl-tRNA Synthetase (DARS2)

Mitochondrial aspartyl-tRNA synthetase (DARS2) is a key enzyme in the process of mitochondrial protein synthesis. It is responsible for attaching the amino acid aspartate to its corresponding transfer RNA (tRNA), a crucial step for the translation of mitochondrial DNA-encoded proteins. These proteins are essential components of the electron transport chain and oxidative phosphorylation.

cluster_mitochondrion Mitochondrion mtDNA mtDNA mt_tRNA_Asp mt-tRNA(Asp) mtDNA->mt_tRNA_Asp Transcription DARS2 DARS2 (Mitochondrial Aspartyl-tRNA Synthetase) mt_tRNA_Asp->DARS2 Aspartate Aspartate Aspartate->DARS2 Asp_mt_tRNA_Asp Asp-mt-tRNA(Asp) DARS2->Asp_mt_tRNA_Asp Aminoacylation Mitochondrial_Ribosome Mitochondrial Ribosome Asp_mt_tRNA_Asp->Mitochondrial_Ribosome Mitochondrial_Proteins Mitochondrial Proteins (e.g., components of ETC) Mitochondrial_Ribosome->Mitochondrial_Proteins Translation

Caption: Role of DARS2 in mitochondrial protein synthesis.

Principle of Knockout Validation for Inhibitor Specificity

The fundamental principle of using knockout cell lines to validate inhibitor specificity is straightforward. If an inhibitor is truly specific to its target, its biological effect should be observed in wild-type (WT) cells that express the target protein but should be absent in knockout (KO) cells where the target protein is not present. This approach provides a clear and unambiguous way to distinguish on-target from off-target effects.

cluster_WT Wild-Type (WT) Cells cluster_KO Knockout (KO) Cells WT_Inhibitor Specific Inhibitor WT_Target Target Protein (DARS2) WT_Inhibitor->WT_Target Binds and Inhibits WT_Effect Biological Effect (Inhibition of Mitochondrial Protein Synthesis) WT_Target->WT_Effect Leads to KO_Inhibitor Specific Inhibitor KO_No_Target No Target Protein (DARS2 Knockout) KO_Inhibitor->KO_No_Target No Binding KO_No_Effect No Biological Effect KO_No_Target->KO_No_Effect

Caption: Logic of knockout validation for inhibitor specificity.

Experimental Validation of this compound Specificity

This section outlines a detailed experimental workflow to validate the specificity of this compound using a DARS2 knockout cell line and compares its performance with L-aspartol-adenylate.

Experimental Workflow

cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start wt_cells Wild-Type (WT) Cell Line start->wt_cells crispr CRISPR/Cas9-mediated DARS2 knockout ko_cells DARS2 KO Cell Line crispr->ko_cells wt_cells->crispr wt_treat Treat WT cells wt_cells->wt_treat ko_treat Treat KO cells ko_cells->ko_treat mito_synthesis Mitochondrial Protein Synthesis Assay wt_treat->mito_synthesis enzyme_activity DARS2 Enzymatic Activity Assay wt_treat->enzyme_activity ko_treat->mito_synthesis ko_treat->enzyme_activity dmso DMSO (Vehicle) dmso->wt_treat dmso->ko_treat asp_ams This compound asp_ams->wt_treat asp_ams->ko_treat alt_inhib L-aspartol-adenylate alt_inhib->wt_treat alt_inhib->ko_treat compare Compare results between WT and KO cells mito_synthesis->compare enzyme_activity->compare end Conclusion on Specificity compare->end

Caption: Experimental workflow for validating this compound specificity.

Experimental Protocols

1. Generation of DARS2 Knockout Cell Lines:

  • Method: Utilize CRISPR/Cas9 gene editing technology to introduce a frameshift mutation in the DARS2 gene in a suitable human cell line (e.g., HEK293T, HeLa).

  • Validation: Confirm the knockout at the genomic level by Sanger sequencing and at the protein level by Western blot analysis to ensure the absence of the DARS2 protein.

2. Cell Treatment:

  • Culture both wild-type (WT) and DARS2 knockout (KO) cells under standard conditions.

  • Treat the cells with a range of concentrations of this compound, L-aspartol-adenylate, or a vehicle control (e.g., DMSO) for a predetermined time.

3. Mitochondrial Protein Synthesis Assay:

  • Principle: Measure the rate of new mitochondrial protein synthesis by metabolic labeling.

  • Protocol:

    • Incubate inhibitor-treated and control cells in the presence of a labeled amino acid (e.g., ³⁵S-methionine/cysteine) and a cytosolic translation inhibitor (e.g., emetine or cycloheximide) to specifically label newly synthesized mitochondrial proteins.

    • Lyse the cells and isolate the mitochondrial fraction.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled mitochondrial proteins by autoradiography and quantify the band intensities.

4. DARS2 Enzymatic Activity Assay:

  • Principle: Measure the aminoacylation activity of DARS2 in cell lysates.

  • Protocol:

    • Prepare cell lysates from treated WT and KO cells.

    • Perform an in vitro aminoacylation assay by incubating the lysates with ³H-aspartic acid, ATP, and a source of mitochondrial tRNA.

    • Precipitate the tRNA and measure the incorporated radioactivity using a scintillation counter to determine the amount of charged tRNA.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above, comparing the effects of this compound and L-aspartol-adenylate in both WT and DARS2 KO cell lines.

Table 1: Effect of Inhibitors on Mitochondrial Protein Synthesis

Cell LineTreatment (1 µM)Mitochondrial Protein Synthesis (% of Control)
Wild-Type Vehicle (DMSO)100%
This compound15%
L-aspartol-adenylate65%
DARS2 KO Vehicle (DMSO)5%
This compound5%
L-aspartol-adenylate5%

Table 2: Effect of Inhibitors on DARS2 Enzymatic Activity (in vitro)

Cell LysateInhibitor (1 µM)DARS2 Activity (% of Control)
Wild-Type None100%
This compound10%
L-aspartol-adenylate55%
DARS2 KO None0%
This compound0%
L-aspartol-adenylate0%

Interpretation of Results

The hypothetical data clearly demonstrates the high specificity of this compound for its target, DARS2. In wild-type cells, this compound potently inhibits both mitochondrial protein synthesis and the enzymatic activity of DARS2. In contrast, its effect is completely abrogated in the DARS2 knockout cells, indicating that its mechanism of action is dependent on the presence of DARS2. L-aspartol-adenylate, a less potent inhibitor, shows a weaker effect in wild-type cells. The absence of any effect of either inhibitor on the already low basal level of mitochondrial protein synthesis in knockout cells further confirms their on-target activity.

Conclusion

The use of knockout cell lines provides an unequivocal method for validating the specificity of chemical inhibitors like this compound. This approach, combined with functional and enzymatic assays, offers robust evidence of on-target activity, which is indispensable for reliable scientific research and the successful development of targeted therapeutics. The data presented in this guide illustrates how such a validation strategy can be effectively implemented to confirm the specific mechanism of action of a potent inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling Asp-AMS

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Asp-AMS

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 828288-98-8). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical and Safety Data

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to handle it as a compound with unknown toxicological properties, adhering to standard laboratory safety protocols for new chemical entities.[1]

PropertyDataReference
CAS Number 828288-98-8[1]
Molecular Formula C₁₄H₁₉N₇O₉S[1]
Molecular Weight 461.41[1]
Hazard Classification Not a hazardous substance or mixture[1]
Recommended Storage -20°C, away from direct sunlight and ignition sources[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned experimental procedure.[2][3][4] The following table summarizes the recommended PPE for handling this compound based on the available safety data.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesSafety goggles with side-shields should be worn to protect against splashes.[1]
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile) are required.[5]
Body Protection Impervious ClothingA lab coat or other impervious clothing must be worn to protect the skin.[1]
Respiratory Protection Suitable RespiratorTo be used as necessary, especially if dust or aerosols may be generated. Ensure adequate ventilation.[1][5]

Operational and Disposal Plan

A step-by-step plan for the handling and disposal of this compound is outlined below. This workflow is designed to minimize exposure and ensure the safe management of the compound throughout its lifecycle in the laboratory.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_retrieve Retrieve this compound from -20°C Storage prep_area->handle_retrieve handle_weigh Weigh Compound handle_retrieve->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare handle_experiment Conduct Experiment handle_prepare->handle_experiment cleanup_decontaminate Decontaminate Surfaces and Equipment handle_experiment->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Guidance

1. Preparation

  • Conduct Risk Assessment: Before any new procedure, perform a risk assessment to identify potential hazards.[2][3][4]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound.[1]

2. Handling

  • Retrieval: Retrieve the this compound container from the -20°C storage.[1]

  • Weighing: Carefully weigh the required amount of the compound, avoiding the creation of dust.

  • Solution Preparation: If preparing a solution, add the solvent to the solid to minimize the risk of aerosol formation.

  • Experimentation: Conduct the experiment following the established laboratory protocol.

3. Cleanup and Disposal

  • Decontamination: After use, decontaminate all surfaces and equipment that came into contact with this compound.[1]

  • Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in accordance with local, state, and federal regulations for chemical waste.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure, follow these first aid measures immediately.[1]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, and seek medical attention.[1]
Skin Contact Rinse skin thoroughly with water and remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Logical Relationship for PPE Selection

The selection of appropriate PPE is a critical step in the risk management process for handling any chemical, including this compound. The following diagram illustrates the decision-making process.

G start Handling this compound risk_assessment Risk Assessment of Procedure start->risk_assessment ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves risk_assessment->ppe_standard aerosol_risk Potential for Aerosol/Dust Generation? ppe_standard->aerosol_risk respirator Add Respiratory Protection (e.g., N95 or higher) aerosol_risk->respirator Yes end Proceed with Experiment aerosol_risk->end No respirator->end

Caption: Decision diagram for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.